molecular formula C32H67NO16 B15551117 Amino-PEG16-alcohol

Amino-PEG16-alcohol

Cat. No.: B15551117
M. Wt: 721.9 g/mol
InChI Key: ASCIIOSYDHUDER-UHFFFAOYSA-N
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Description

Amino-PEG16-alcohol is a useful research compound. Its molecular formula is C32H67NO16 and its molecular weight is 721.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H67NO16

Molecular Weight

721.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C32H67NO16/c33-1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-29-31-49-32-30-48-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-34/h34H,1-33H2

InChI Key

ASCIIOSYDHUDER-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Amino-PEG16-alcohol chemical formula and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Amino-PEG16-alcohol is a versatile polyethylene (B3416737) glycol (PEG) linker used in bioconjugation and drug delivery systems. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.

Core Chemical Identifiers and Properties

This compound is a heterobifunctional PEG linker containing a terminal primary amine group and a hydroxyl group, separated by a 16-unit polyethylene glycol chain. This structure allows for the covalent attachment to various molecules, enhancing their solubility, stability, and pharmacokinetic profiles.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Chemical Formula C32H67NO16[1]
CAS Number 2933173-97-6[1]
Molecular Weight 721.87 g/mol [2]
Purity >96%[1]
Boiling Point (Predicted) 710.143 ± 55.00 °C (at 760 Torr)[2]
Density (Predicted) 1.105 ± 0.06 g/cm³ (at 25 °C)
pKa (Predicted) 14.361 ± 0.10

Applications in Research and Drug Development

The primary application of this compound lies in the field of bioconjugation, where it serves as a flexible, hydrophilic spacer arm to link molecules. The terminal amine group can be readily reacted with various functional groups, such as carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters), to form stable amide bonds. The hydroxyl group offers a secondary site for further modification.

This linker is particularly valuable in the development of:

  • Antibody-Drug Conjugates (ADCs): The PEG spacer enhances the solubility and stability of the ADC while providing a flexible linkage between the antibody and the cytotoxic payload.

  • PROTACs (Proteolysis Targeting Chimeras): The PEG chain connects the target protein-binding ligand and the E3 ligase-binding ligand, and its length and hydrophilicity can be optimized for improved cellular permeability and degradation efficacy.

  • Pegylated Peptides and Proteins: Covalent attachment of the PEG chain can increase the hydrodynamic radius of therapeutic proteins and peptides, reducing renal clearance and extending their circulating half-life.

Experimental Protocols

The following section details a general experimental protocol for the conjugation of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester. This is a common method for labeling proteins and other biomolecules.

Conjugation of this compound to an NHS-Ester Activated Molecule

Materials:

  • This compound

  • NHS-ester activated molecule (e.g., a protein, peptide, or small molecule)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of the NHS-ester activated molecule in anhydrous DMF or DMSO. The concentration will depend on the specific molecule and the desired reaction scale.

    • Prepare a stock solution of this compound in the chosen reaction buffer.

  • Conjugation Reaction:

    • Dissolve the NHS-ester activated molecule in the reaction buffer.

    • Add the this compound solution to the solution of the activated molecule. A molar excess of the Amino-PEG linker (typically 1.5 to 20-fold) is often used to drive the reaction to completion.

    • The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally be kept below 10% to maintain the stability of proteins.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The optimal reaction time may vary depending on the specific reactants.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer to the reaction mixture. The primary amines in the quenching buffer will react with any unreacted NHS-ester groups.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and other small molecules from the reaction mixture using a suitable purification method.

    • For protein conjugates, dialysis or size-exclusion chromatography are commonly employed.

    • For smaller molecule conjugates, purification may be achieved by HPLC.

  • Analysis and Storage:

    • Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.

    • Store the final conjugate under conditions that ensure its stability, typically at -20°C or -80°C.

Visualizations

Experimental Workflow for Bioconjugation

The following diagram illustrates the key steps in the experimental workflow for conjugating this compound to an NHS-ester activated molecule.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_peg Dissolve this compound in Reaction Buffer mix Combine Reactants (Molar Excess of PEG) prep_peg->mix prep_nhs Dissolve NHS-Ester Molecule in Anhydrous Solvent prep_nhs->mix incubate Incubate (1-2h at RT or O/N at 4°C) mix->incubate quench Quench Reaction (e.g., Tris or Glycine) incubate->quench purify Purify Conjugate (Dialysis, SEC, or HPLC) quench->purify analyze Analyze & Store Conjugate (-20°C or -80°C) purify->analyze

Figure 1. A generalized experimental workflow for the conjugation of this compound to an NHS-ester.

References

A Technical Guide to the Solubility of Amino-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of polyethylene (B3416737) glycol (PEG) derivatives such as Amino-PEG16-alcohol is crucial for their effective application in bioconjugation, drug delivery, and surface modification. This technical guide provides an in-depth overview of the solubility of this compound in various common laboratory solvents, based on the general solubility characteristics of PEG compounds. It also outlines a standard experimental protocol for solubility determination.

Core Concepts in PEG Solubility

Polyethylene glycol (PEG) and its derivatives are known for their broad solubility in a range of aqueous and organic solvents.[1][2] This solubility is attributed to the hydrophilic nature of the repeating ethylene (B1197577) oxide units, which can form hydrogen bonds with protic solvents like water and alcohols, as well as the ability of the polymer chain to interact favorably with various organic solvents. This compound, as a PEG derivative, is expected to exhibit similar solubility behavior.

PEG products are generally highly soluble in water and aqueous buffers, as well as in many organic solvents such as dichloromethane, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][2] They also demonstrate solubility in alcohols like methanol (B129727) and ethanol, and in toluene, where gentle heating to 40–50°C can aid dissolution.[1] Conversely, PEGs are typically not soluble in ether.[2] It is important to note that the presence of large hydrophobic functional groups on a PEG molecule can reduce its aqueous solubility.[2]

Qualitative Solubility of this compound

SolventExpected SolubilityNotes
WaterHighly SolubleThe hydrophilic nature of the PEG chain imparts excellent water solubility.
Phosphate-Buffered Saline (PBS)Highly SolubleExpected to be readily soluble in common aqueous buffers.
MethanolSolubleGenerally soluble in lower-chain alcohols.
EthanolSolubleGenerally soluble in lower-chain alcohols.
Dimethylformamide (DMF)Highly SolubleA common solvent for preparing stock solutions of PEG reagents.[1]
Dimethyl Sulfoxide (DMSO)Highly SolubleAnother common solvent for preparing stock solutions of PEG reagents.[1]
Dichloromethane (DCM)Highly SolublePEG products are typically highly soluble in chlorinated solvents.[1]
ChloroformHighly SolubleSimilar to dichloromethane, PEGs show good solubility in chloroform.[1]
TolueneSolubleSolubility may be enhanced with gentle heating.[1][2]
Diethyl EtherInsolublePEGs are generally not soluble in ether.[2]

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of this compound or other PEGylated compounds, a standardized experimental protocol such as the shake-flask method can be employed. This method is considered reliable for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvent(s) of interest

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed in equilibrium with the solid phase.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature environment (e.g., 25°C) on an orbital shaker. Allow the mixture to agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vial and let it stand to allow any undissolved solid to settle. For finer suspensions, centrifugation can be used to separate the solid and liquid phases.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

  • Quantification: Analyze the diluted sample using a calibrated analytical method, such as HPLC, to determine the concentration of the dissolved this compound.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Separate solid and liquid phases C->D E Extract and dilute supernatant D->E F Quantify concentration (e.g., HPLC) E->F G Calculate solubility (mg/mL or mol/L) F->G

Caption: A flowchart of the experimental workflow for determining compound solubility.

References

Amino-PEG16-alcohol: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the safety and handling considerations for Amino-PEG16-alcohol based on available data for structurally related compounds and general principles of chemical safety. A specific Safety Data Sheet (SDS) for this compound (CAS No. 2933173-97-6) is not publicly available. Therefore, users are strongly advised to obtain a substance-specific SDS from their supplier and to consult with their institution's environmental health and safety (EHS) office before handling this chemical. This guide is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It possesses a terminal primary amine group and a terminal hydroxyl group, separated by a 16-unit PEG chain. This structure makes it a versatile tool in bioconjugation, drug delivery, and materials science.[1][2] The amino group allows for conjugation to molecules or surfaces with activated carboxylic acids (e.g., NHS esters), while the hydroxyl group can be further functionalized if desired. The PEG backbone enhances the solubility, stability, and biocompatibility of the conjugated molecule, often reducing its immunogenicity.[2][3] Given its reactive nature and use in sensitive applications, a thorough understanding of its safe handling is paramount.

Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of this compound.

PropertyValueSource
CAS Number 2933173-97-6[4]
Molecular Formula C₃₂H₆₇NO₁₆[4]
Molecular Weight 721.88 g/mol [4]
Appearance Not specified (likely a viscous liquid or waxy solid)General PEG properties[3]
Purity > 96%[4]
Boiling Point (Predicted) 710.14 ± 55.00 °C (at 760 Torr)[5]
Density (Predicted) 1.105 ± 0.06 g/cm³ (at 25 °C)[5]
pKa (Predicted) 14.36 ± 0.10[5]
Solubility Soluble in water and many organic solvents.General PEG properties[6]

Hazard Identification and Safe Handling

While specific GHS classifications for this compound are not available, the hazards can be inferred from its functional groups: the primary amine and the alcohol, which are characteristic of amino alcohols. Short-chain amino alcohols can be corrosive and cause severe skin and eye damage.[7] It is prudent to handle this compound with the precautions required for corrosive organic compounds.

Potential Hazards (Inferred)
Hazard ClassDescriptionPrecautionary Statements (Examples)
Skin Corrosion/Irritation Based on similar amino alcohols, may cause skin irritation or severe burns upon contact.P264, P280, P302+P352, P332+P313
Serious Eye Damage/Irritation May cause serious eye irritation or permanent damage.P280, P305+P351+P338, P310
Acute Toxicity (Oral) May be harmful if swallowed, based on data for similar short-chain PEG amines.[8]P264, P270, P301+P312
Respiratory Irritation Vapors or aerosols may cause respiratory tract irritation.P261, P271, P304+P340
Safe Handling Workflow

Proper handling in a laboratory setting is crucial to minimize exposure risk. This involves a systematic approach from preparation to disposal.

G Diagram 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment (Review SDS from supplier) prep2 Prepare Engineering Controls (Fume Hood, Eyewash Station) prep1->prep2 prep3 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Work within a certified chemical fume hood prep3->handle1 handle2 Dispense carefully to avoid splashes and aerosols handle1->handle2 handle3 Keep containers tightly sealed when not in use handle2->handle3 clean1 Decontaminate work surfaces after use handle3->clean1 clean2 Dispose of waste in a properly labeled hazardous waste container clean1->clean2 clean3 Remove PPE and wash hands thoroughly clean2->clean3

Diagram 1: Safe Handling Workflow
Engineering Controls and Personal Protective Equipment (PPE)

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9] An emergency eyewash station and safety shower must be readily accessible.[10][11]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[12][13]

    • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[7]

    • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron and boots should be used.[10][11]

    • Respiratory Protection: If working outside a fume hood (not recommended) or during a large spill, a respirator with an organic vapor cartridge may be necessary. A written respiratory protection program must be in place.[12]

Storage

Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9] Keep containers tightly sealed to prevent moisture contamination and leakage. Store below eye level to minimize the risk of dropping.[12]

Emergency Procedures

First-Aid Measures

Immediate action is critical in case of exposure.

G Diagram 2: First-Aid Response Workflow cluster_actions Diagram 2: First-Aid Response Workflow start Exposure Occurs skin Skin Contact - Remove contaminated clothing - Flush with water for 15 min start->skin eyes Eye Contact - Immediately flush with eyewash  for at least 15 minutes - Hold eyelids open start->eyes inhale Inhalation - Move to fresh air - If breathing is difficult, give oxygen start->inhale ingest Ingestion - DO NOT induce vomiting - Give water to drink start->ingest end Seek Immediate Medical Attention skin->end eyes->end inhale->end ingest->end

Diagram 2: First-Aid Response Workflow
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Seek immediate medical attention.[14][15]

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[16] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and give them a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Spill Cleanup

For minor spills (less than 1 gallon) in a laboratory setting:

  • Restrict access to the spill area.[18]

  • Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

  • Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial spill kit absorbent.[7]

  • Working from the outside in, carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent, followed by water.[19]

  • Dispose of all contaminated materials (absorbent, PPE) as hazardous waste.

Toxicological Information (Inferred)

The toxicological profile is inferred from the properties of its constituent parts: the amino alcohol functional group and the high-molecular-weight PEG chain.

ComponentToxicological ProfileReferences
Amino Alcohol Functionality The primary amine group imparts a basic and nucleophilic character. Short-chain amino alcohols are known to be corrosive to skin and eyes and can cause irritation to the respiratory tract.[7]
Polyethylene Glycol (PEG) Backbone High-molecular-weight PEGs generally exhibit low systemic toxicity and are considered biocompatible.[20][21] However, repeated administration of high doses of high-molecular-weight PEGs has been associated with cellular vacuolation in certain tissues, though typically without an inflammatory response.[20] PEGs are primarily cleared by the renal and biliary routes, with clearance rates decreasing as molecular weight increases.[22][20][21][22]

Representative Experimental Protocol: Protein Conjugation

This compound is frequently used to PEGylate proteins through their surface lysine (B10760008) residues. The following is a general protocol for conjugating it to a protein that has been pre-activated with an N-hydroxysuccinimide (NHS) ester.

G Diagram 3: Protein PEGylation Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep1 Dissolve NHS-activated protein in amine-free buffer (e.g., PBS, pH 7.4) prep2 Dissolve this compound in the same buffer or a compatible organic solvent (e.g., DMSO) prep1->prep2 react1 Add a molar excess of this compound to the protein solution prep2->react1 react2 Incubate at room temperature for 1-2 hours with gentle mixing react1->react2 react3 Quench reaction by adding an excess of a small amine (e.g., Tris or glycine) react2->react3 purify1 Purify the PEGylated protein conjugate (e.g., via SEC or TFF) react3->purify1 purify2 Analyze the product to confirm conjugation and purity (e.g., via SDS-PAGE, HPLC, Mass Spec) purify1->purify2

Diagram 3: Protein PEGylation Workflow
Materials

  • NHS-activated protein

  • This compound

  • Amine-free reaction buffer (e.g., 20mM Sodium Phosphate, 150mM NaCl, pH 7.4)[23]

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Methodology
  • Protein Preparation: Dissolve the NHS-activated protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer (or a small amount of a water-miscible solvent like DMSO) to create a stock solution.

  • Conjugation: Add a 5 to 20-fold molar excess of the this compound solution to the stirring protein solution.[24] The optimal ratio should be determined empirically.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring. Monitor the reaction progress if possible (e.g., via HPLC).[24]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50mM. This will consume any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification: Remove excess PEG reagent and quenching buffer by purifying the reaction mixture using Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), or dialysis.

  • Analysis: Analyze the purified conjugate using SDS-PAGE (which will show a shift in molecular weight), HPLC, and/or mass spectrometry to determine the degree of PEGylation and purity.

Conclusion

This compound is a valuable chemical tool for researchers in drug development and biotechnology. While it offers significant advantages in modifying biological molecules, its reactive amine functionality necessitates careful handling. Due to the lack of a specific, publicly available Safety Data Sheet, all safety and handling procedures should be based on a conservative assessment of the risks associated with corrosive amino alcohols. Adherence to standard laboratory safety protocols, including the consistent use of appropriate engineering controls and personal protective equipment, is essential for its safe use. Always procure a substance-specific SDS from the supplier before commencing any work.

References

A Technical Guide to High-Purity Amino-PEG16-alcohol for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of high-purity Amino-PEG16-alcohol, a discrete polyethylene (B3416737) glycol (dPEG®) linker essential for bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC synthesis. It details commercial supplier specifications, quality control methodologies, and comprehensive experimental protocols for its application.

Introduction to this compound

This compound is a monodisperse polyethylene glycol linker featuring a terminal primary amine group and a terminal hydroxyl group, separated by a 16-unit ethylene (B1197577) glycol chain. Unlike traditional polydisperse PEGs, its discrete nature—having a precise molecular weight and length—ensures batch-to-batch consistency, leading to better-defined conjugates with predictable pharmacokinetics and improved therapeutic profiles. The hydrophilic PEG backbone enhances the solubility and stability of conjugated molecules, while reducing immunogenicity. The terminal amine allows for covalent attachment to carboxylic acids or activated esters, and the hydroxyl group can be used for further derivatization, making it a versatile tool in drug delivery and bioconjugation.

Commercial Suppliers and Specifications

The selection of a high-purity this compound supplier is critical for reproducible results. Purity, typically assessed by HPLC and NMR, should be a primary consideration. Below is a comparative summary of offerings from key commercial suppliers.

SupplierProduct NameCatalog NumberMolecular Weight ( g/mol )Stated PurityForm
Precise PEG This compoundAG-2286721.88> 96%Not Specified
BroadPharm PEG16BP-23110678.8> 97%Not Specified
MedchemExpress This compoundHY-164336721.88> 98% (Typical)Not Specified
JenKem Technology Custom SynthesisN/AVariableGMP Grade AvailablePer Request
Polypure AS Custom SynthesisN/AVariableHigh PurityPer Request

Note: Purity and specifications should always be confirmed by reviewing the lot-specific Certificate of Analysis (CoA) provided by the supplier.

Quality Control & Analytical Protocols

Ensuring the purity and structural integrity of this compound is paramount before its use in conjugation. The primary analytical methods are High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Experimental Protocol: HPLC Purity Analysis

This protocol outlines a typical Reversed-Phase HPLC (RP-HPLC) method for determining the purity of this compound. Since PEGs lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.

Objective: To determine the purity of this compound by separating it from potential impurities.

Materials:

  • This compound sample

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA), HPLC grade

  • HPLC system with a C18 column and ELSD/CAD detector

Procedure:

  • Sample Preparation: Dissolve the this compound sample in HPLC-grade water to a concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: ELSD (Nebulizer Temp: 50°C, Evaporator Temp: 70°C, Gas Flow: 1.6 SLM) or CAD.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Experimental Protocol: ¹H-NMR Structural Analysis

This protocol provides a method for confirming the chemical structure of this compound.

Objective: To verify the identity and structural integrity of the molecule by analyzing its proton NMR spectrum.

Materials:

  • This compound sample

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR Spectrometer (400 MHz or higher recommended)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Interpretation:

    • PEG Backbone: A large, broad singlet or multiplet will be observed around ~3.6 ppm . This signal corresponds to the repeating methylene (B1212753) protons (-O-CH₂ -CH₂ -) of the ethylene glycol chain. The integration of this peak should correspond to approximately 64 protons (16 units * 4 protons/unit).

    • Terminal Methylene Groups: Look for distinct triplets adjacent to the amine and alcohol groups. The methylene protons next to the amine (-CH₂ -NH₂) typically appear around ~2.8-3.0 ppm . The methylene protons next to the hydroxyl group (-CH₂ -OH) are expected around ~3.7-3.8 ppm .

    • Amine and Hydroxyl Protons: The signals for the -NH₂ and -OH protons can be broad and their chemical shifts can vary depending on solvent, concentration, and temperature. They may appear between 1-5 ppm. A D₂O exchange experiment can be performed to confirm these peaks, as they will disappear upon addition of D₂O.

Application Workflows and Protocols

This compound is primarily used to conjugate molecules containing a carboxylic acid or an activated ester functionality.

General Workflow for Bioconjugation

The following diagram illustrates the typical workflow for utilizing this compound in a bioconjugation project.

G cluster_prep Preparation & QC cluster_react Conjugation cluster_purify Purification & Analysis A Supplier Selection (Purity >95%) B Incoming QC (HPLC, NMR) A->B C Select Reaction: - EDC/NHS Coupling - NHS Ester Reaction B->C D Perform Conjugation Reaction C->D E Purification of Conjugate (e.g., HPLC) D->E F Characterization (LC-MS, NMR) E->F G Final Conjugated Product F->G

General workflow for this compound conjugation.
Experimental Protocol: EDC/NHS Coupling to a Carboxylic Acid

This protocol describes the conjugation of the amine group of this compound to a small molecule containing a carboxylic acid using carbodiimide (B86325) chemistry.

Objective: To form a stable amide bond between the PEG linker and a carboxylated molecule.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Reaction vessel, magnetic stirrer

Procedure:

  • Reagent Preparation: Dissolve the carboxylic acid-containing molecule (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes at 0°C to activate the carboxylic acid by forming an NHS ester intermediate.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF. Add this solution to the activated carboxylic acid mixture.

  • Coupling Reaction: Add DIPEA (2.0 equivalents) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench with a small amount of water. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer, concentrate it, and purify the resulting conjugate using column chromatography or preparative HPLC.

Experimental Protocol: Reaction with an NHS Ester

This protocol details the direct reaction between the amine group of this compound and a molecule pre-activated as an NHS ester.[1]

Objective: To form a stable amide bond via nucleophilic attack of the amine on the NHS ester.

Materials:

  • This compound

  • NHS ester-activated molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4-8.0 (for aqueous reactions)

  • Reaction vessel, magnetic stirrer

Procedure:

  • Dissolve Reagents: Dissolve the NHS ester-activated molecule (1.0 equivalent) in anhydrous DMF or DMSO. In a separate vessel, dissolve this compound (1.0 to 1.2 equivalents) in the same solvent.

  • Combine Reagents: Add the this compound solution to the NHS ester solution under continuous stirring.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction can be performed in an anhydrous organic solvent or in an aqueous buffer like PBS (pH 7.4-8.0).[1] If using an organic solvent, a non-nucleophilic base like DIPEA may be added.

  • Monitoring: Monitor the reaction for the consumption of starting materials using TLC or LC-MS.

  • Purification: Upon completion, the crude product can be purified by column chromatography or preparative HPLC to isolate the final conjugate.

Application in Targeted Drug Delivery

A key application of PEG linkers is in the construction of Antibody-Drug Conjugates (ADCs). The linker connects a cytotoxic payload to an antibody that targets a specific cancer cell antigen, such as HER2. The diagram below illustrates the simplified HER2 signaling pathway, which can be inhibited by an ADC.

G ADC HER2-Targeted ADC (Payload via PEG Linker) HER2 HER2 Receptor ADC->HER2 Binds Internalization Internalization & Payload Release ADC->Internalization Grb2 Grb2/Sos HER2->Grb2 Dimerization & Phosphorylation HER2->Internalization Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Activates Transcription Factors Internalization->Proliferation Inhibits

References

The Versatility of Amino-PEG16-alcohol in Modern Biotechnology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG16-alcohol is a heterobifunctional linker that has emerged as a critical tool in the field of biotechnology, particularly in drug delivery and bioconjugation. This molecule features a primary amine group and a hydroxyl group at opposite ends of a 16-unit polyethylene (B3416737) glycol (PEG) chain. This unique structure allows for the covalent attachment of two different molecules, providing a flexible and hydrophilic spacer that enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate. This in-depth technical guide explores the core applications of this compound, providing detailed experimental protocols and insights into its role in advancing therapeutic and diagnostic platforms.

The primary amino group offers a reactive handle for conjugation to various functional groups, including carboxylic acids and activated esters, commonly found in proteins, antibodies, and other biomolecules. The terminal hydroxyl group can be further functionalized for attachment to other molecules or for modulation of the overall properties of the conjugate. The 16-unit PEG linker itself is not just a simple spacer; it imparts significant benefits, such as reducing immunogenicity and non-specific binding, and improving the in vivo circulation time of conjugated therapeutics.[1][][3]

Core Applications in Biotechnology

The unique properties of this compound make it a versatile tool for a range of biotechnological applications.

Bioconjugation and PEGylation

The most fundamental application of this compound is in bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule. The amine and hydroxyl groups serve as reactive sites for attaching drugs, imaging agents, or targeting ligands to proteins, peptides, or nanoparticles.[4]

PEGylation, the modification of a molecule with PEG chains, is a widely used strategy to improve the pharmacological properties of therapeutics.[1] By incorporating a PEG16 linker, this compound can:

  • Enhance Solubility: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic drugs or peptides.

  • Reduce Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.

  • Prolong Circulation Time: By increasing the hydrodynamic radius of the conjugate, PEGylation can reduce renal clearance, leading to a longer half-life in the body.

Drug Delivery and Nanoparticle Functionalization

This compound is extensively used in the development of advanced drug delivery systems, particularly in the functionalization of nanoparticles. By attaching this linker to the surface of nanoparticles, researchers can create "stealth" carriers that can evade the mononuclear phagocyte system and circulate in the bloodstream for longer periods, leading to improved tumor accumulation through the enhanced permeability and retention (EPR) effect.

The bifunctional nature of this compound allows for the simultaneous attachment of the nanoparticle to a targeting ligand (e.g., an antibody) via the amine group, while the hydroxyl group can be used to attach a therapeutic payload or imaging agent.

Antibody-Drug Conjugates (ADCs)

In the rapidly growing field of antibody-drug conjugates (ADCs), linkers play a crucial role in connecting a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. Amino-PEG-alcohol derivatives are valuable in ADC development. The PEG component of the linker can help to improve the solubility and stability of the ADC, while the bifunctional nature allows for the precise attachment of the drug and the antibody.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC's design. Amino-PEG-alcohol linkers are frequently employed in PROTAC synthesis to provide the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following table summarizes key parameters that are critical for evaluating the performance of PEG linkers in various applications. Researchers should aim to determine these values experimentally for their specific constructs. Data for a longer PEG linker (mPEG24) in an ADC context is provided for reference.

ParameterDescriptionTypical Methods for DeterminationReference Value (RS7-DL11 with mPEG24)
Conjugation Efficiency The percentage of the starting material (e.g., antibody, nanoparticle) that is successfully conjugated with the this compound linker and payload.HPLC, Mass Spectrometry, UV-Vis SpectroscopyNot Available
Drug-to-Antibody Ratio (DAR) In the context of ADCs, this is the average number of drug molecules conjugated to a single antibody.Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry4 or 8
In Vitro Stability The stability of the conjugate in biological fluids (e.g., plasma, serum) over time, often measured by the amount of drug released.HPLC, ELISANot Available
Pharmacokinetic (PK) Parameters
Half-life (t½)The time it takes for the concentration of the conjugate in the plasma to be reduced by half.In vivo studies in animal models followed by LC-MS/MS analysis of plasma samples.Prolonged half-life compared to non-PEGylated counterparts.
Clearance (CL)The volume of plasma cleared of the conjugate per unit time.In vivo studies and pharmacokinetic modeling.Reduced clearance compared to non-PEGylated counterparts.
Volume of Distribution (Vd)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.In vivo studies and pharmacokinetic modeling.Not Available
Surface Density on Nanoparticles The number of PEG chains per unit area on the surface of a nanoparticle.Thermogravimetric Analysis (TGA), X-ray Photoelectron Spectroscopy (XPS), Fluorescence-based assays.Varies depending on conjugation conditions.

Key Experimental Protocols

The following are detailed methodologies for common applications of this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Amide Bond Formation for Bioconjugation

This protocol describes the conjugation of the primary amine of this compound to a carboxylic acid-containing molecule (e.g., a protein, drug) using a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching solution: Hydroxylamine (B1172632) or Tris buffer

  • Dry, water-miscible organic solvent (e.g., DMF or DMSO)

Procedure:

  • Preparation of Reagents: Equilibrate EDC and NHS to room temperature before use. Prepare stock solutions of the carboxylic acid-containing molecule in an appropriate dry, water-miscible solvent.

  • Activation of Carboxylic Acid: In the Activation Buffer, dissolve the carboxylic acid-containing molecule. Add EDC and NHS (typically in a slight molar excess to the carboxylic acid). Allow the reaction to proceed for 15-30 minutes at room temperature to form an NHS-ester intermediate.

  • Conjugation Reaction: Add the this compound (dissolved in Coupling Buffer) to the activated carboxylic acid solution. The amine group of the PEG linker will react with the NHS-ester to form a stable amide bond.

  • Reaction Monitoring and Incubation: Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C. The progress of the reaction can be monitored by techniques such as HPLC or TLC.

  • Quenching: Quench the reaction by adding a quenching solution (e.g., hydroxylamine or Tris buffer) to react with any unreacted NHS-esters.

  • Purification: Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) or reversed-phase HPLC, to remove unreacted reagents and byproducts.

Workflow for Amide Bond Formation:

Amide_Bond_Formation cluster_reagents Reagents Molecule_COOH Carboxylic Acid Molecule Activated_Ester NHS-Ester Intermediate Molecule_COOH->Activated_Ester Activation EDC_NHS EDC, NHS in Activation Buffer Conjugate PEGylated Conjugate (Stable Amide Bond) Activated_Ester->Conjugate Conjugation Amino_PEG This compound in Coupling Buffer Amino_PEG->Conjugate Purification Purification (e.g., SEC, HPLC) Conjugate->Purification Quenching & Final_Product Purified Conjugate Purification->Final_Product

Workflow for conjugating this compound via amide bond formation.
Protocol 2: Synthesis of a PROTAC using an Amine-PEG Linker

This protocol outlines a general strategy for synthesizing a PROTAC using a Boc-protected amine-PEG linker, which is then deprotected to allow for the final coupling step. This compound would first need to be Boc-protected on the amine terminus for this specific workflow.

Materials:

  • Component A-COOH (Warhead or E3 ligase ligand with a carboxylic acid)

  • Boc-NH-PEG16-OH (Boc-protected this compound)

  • Component B (E3 ligase ligand or Warhead with a reactive group for the hydroxyl end)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • Anhydrous DMF (Dimethylformamide)

  • DCM (Dichloromethane)

Procedure:

Step 1: Amide Coupling of Component A with Boc-NH-PEG16-OH

  • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add Boc-NH-PEG16-OH to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine intermediate is often used in the next step without further purification.

Step 3: Final Coupling to Component B

  • The newly exposed amine on the PEG linker can now be coupled to Component B. The chemistry for this step will depend on the functional group on Component B (e.g., another amide bond formation with a carboxylic acid on Component B).

  • Follow a similar amide coupling procedure as in Step 1 to form the final PROTAC molecule.

  • Purify the final PROTAC using preparative HPLC.

Logical Flow for PROTAC Synthesis:

PROTAC_Synthesis Component_A Component A-COOH Step1 Step 1: Amide Coupling (HATU, DIPEA) Component_A->Step1 Boc_PEG Boc-NH-PEG16-OH Boc_PEG->Step1 Intermediate1 Boc-NH-PEG16-Component A Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 H2N-PEG16-Component A Step2->Intermediate2 Step3 Step 3: Final Coupling Intermediate2->Step3 Component_B Component B Component_B->Step3 PROTAC Final PROTAC (Component B-Linker-Component A) Step3->PROTAC ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG16 Linker) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Targeting & Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death Induction

References

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate Synthesis using Amino-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and tolerability. Polyethylene glycol (PEG) linkers, particularly discrete PEGs (dPEGs) like Amino-PEG16-alcohol, are increasingly utilized to enhance the hydrophilicity of ADCs. This modification can mitigate aggregation issues associated with hydrophobic drug payloads, improve solubility, and prolong circulation half-life, ultimately leading to an improved therapeutic index.

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of an ADC using this compound as a bifunctional linker. This linker possesses a terminal amine group for conjugation to a payload and a terminal alcohol group that can be activated for conjugation to an antibody.

The Role of this compound in ADC Development

The incorporation of an this compound linker into an ADC construct offers several key advantages:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. The 16-unit PEG chain imparts significant hydrophilicity to the ADC, which can reduce the propensity for aggregation and improve overall solubility.

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the drug payload, potentially shielding it from premature clearance mechanisms and extending the ADC's circulation half-life.

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, which may reduce the risk of an immune response against the ADC.

  • Defined Spacer Length: The use of a monodisperse PEG16 linker provides a precise and well-defined spacer between the antibody and the drug. This can be crucial for optimizing steric hindrance and ensuring efficient interaction with the target antigen on cancer cells.

ADC Synthesis Workflow

The synthesis of an ADC using this compound typically involves a multi-step process. This begins with the activation of the cytotoxic drug and its conjugation to the amino group of the PEG linker. The terminal alcohol of the resulting drug-linker conjugate is then activated for subsequent conjugation to the antibody, often targeting lysine (B10760008) residues. The final ADC is then purified and characterized.

ADC_Synthesis_Workflow cluster_0 Drug-Linker Synthesis cluster_1 ADC Synthesis cluster_2 Purification & Characterization drug Cytotoxic Drug (with Carboxylic Acid) activated_drug Activated Drug (e.g., NHS Ester) drug->activated_drug Activation (e.g., EDC/NHS) peg This compound drug_linker Drug-PEG16-alcohol Conjugate peg->drug_linker activated_drug->drug_linker Conjugation activated_drug_linker Activated Drug-Linker (e.g., p-nitrophenyl carbonate) drug_linker->activated_drug_linker Activation of -OH group antibody Monoclonal Antibody (mAb) adc Antibody-Drug Conjugate (ADC) antibody->adc activated_drug_linker->adc Conjugation to mAb Lysines purification Purification (e.g., SEC) adc->purification characterization Characterization (DAR, Purity, etc.) purification->characterization

Figure 1: General workflow for ADC synthesis using this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and characterization of a representative ADC using this compound.

Protocol 1: Synthesis of the Drug-PEG16-alcohol Conjugate

This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid group (e.g., a derivative of monomethyl auristatin E - MMAE) to the amino group of this compound.

Materials:

  • Cytotoxic drug with a carboxylic acid functional group (e.g., MMAE derivative)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of the Cytotoxic Drug:

    • Dissolve the cytotoxic drug (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC or EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the NHS ester by LC-MS.

  • Conjugation to this compound:

    • In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF.

    • Add the activated drug solution to the this compound solution.

    • Add TEA (2 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the Drug-PEG16-alcohol conjugate by reverse-phase HPLC.

    • Collect and pool the fractions containing the pure product.

    • Lyophilize the pure fractions to obtain the Drug-PEG16-alcohol conjugate as a solid.

    • Confirm the identity and purity of the product by mass spectrometry.

Protocol 2: Synthesis of the Antibody-Drug Conjugate

This protocol details the conjugation of the Drug-PEG16-alcohol to a monoclonal antibody (e.g., Trastuzumab) targeting surface-exposed lysine residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-PEG16-alcohol conjugate

  • 4-Nitrophenyl chloroformate

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (B92270)

  • Size-Exclusion Chromatography (SEC) column

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) HPLC system

Procedure:

  • Activation of the Drug-PEG16-alcohol:

    • Dissolve the Drug-PEG16-alcohol conjugate (1 equivalent) in anhydrous DCM.

    • Add 4-nitrophenyl chloroformate (1.5 equivalents) and pyridine (2 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours to form the activated p-nitrophenyl (PNP) carbonate linker. Monitor by TLC or LC-MS.

    • Evaporate the solvent under reduced pressure to obtain the activated drug-linker.

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into a conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4) to a final concentration of 5-10 mg/mL.

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Conjugation Reaction:

    • Dissolve the activated drug-linker in a small amount of a water-miscible organic solvent (e.g., DMSO).

    • Add a 5 to 10-fold molar excess of the activated drug-linker solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 4-6 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the ADC:

    • Remove unconjugated drug-linker and other small molecules by size-exclusion chromatography (SEC) using a column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions corresponding to the monomeric ADC peak.

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy:

  • Measure the absorbance of the purified ADC solution at 280 nm and the wavelength of maximum absorbance for the cytotoxic drug (e.g., λmax).

  • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

  • The average DAR is calculated as the molar ratio of the drug to the antibody.

2. Determination of DAR and Drug Distribution by Hydrophobic Interaction Chromatography (HIC)-HPLC:

  • HIC separates ADC species based on the number of conjugated drug molecules.

  • Inject the purified ADC onto a HIC column.

  • Elute with a decreasing salt gradient.

  • The chromatogram will show peaks corresponding to the antibody with different numbers of drugs attached (DAR 0, 2, 4, etc.).

  • The average DAR is calculated from the weighted average of the peak areas.

3. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):

  • Inject the purified ADC onto an SEC column.

  • The percentage of the monomeric ADC peak relative to the total peak area indicates the purity and the extent of aggregation.

Quantitative Data Summary

The following tables present illustrative quantitative data for a hypothetical ADC synthesized using the this compound linker with an MMAE derivative, targeting the HER2 receptor.

Table 1: ADC Synthesis and Characterization

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR) 3.8HIC-HPLC
Purity (Monomer %) >95%SEC-HPLC
Residual Free Drug <1%RP-HPLC
Endotoxin Levels <0.5 EU/mgLAL Assay

Table 2: In Vitro Stability and Cytotoxicity

AssayCell LineResult
Plasma Stability (7 days, 37°C) Human Plasma>90% intact ADC
In Vitro Cytotoxicity (IC50) SK-BR-3 (HER2-positive)0.5 nM
In Vitro Cytotoxicity (IC50) MCF-7 (HER2-negative)>1000 nM

HER2 Signaling Pathway and ADC Mechanism of Action

ADCs targeting the HER2 receptor, which is overexpressed in certain cancers like breast and gastric cancer, exert their effect through a specific mechanism. The antibody component of the ADC binds to the HER2 receptor on the surface of the cancer cell. This binding triggers the internalization of the ADC-receptor complex into the cell via endocytosis. Once inside the cell, the complex is trafficked to the lysosome, where the acidic environment and lysosomal enzymes lead to the degradation of the antibody and cleavage of the linker, releasing the potent cytotoxic payload. The released drug can then bind to its intracellular target (e.g., microtubules for MMAE), leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

HER2_Signaling_and_ADC_Action cluster_0 Cell Exterior cluster_1 Cell Interior ADC Anti-HER2 ADC (Drug-PEG16-Ab) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload (Drug) Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., Microtubules) Payload->Target 5. Target Engagement Apoptosis Apoptosis (Cell Death) Target->Apoptosis 6. Induction of Cell Death

Figure 2: Mechanism of action for a HER2-targeted ADC.

The HER2 signaling pathway itself, when activated by dimerization with other HER family members, promotes cancer cell proliferation and survival through downstream cascades like the PI3K/AKT/mTOR and RAS/MEK/ERK pathways. While the primary mechanism of the ADC is payload delivery, the binding of the antibody to HER2 can also contribute to the inhibition of these pro-survival signals.

Conclusion

The use of this compound as a linker in ADC development provides a valuable strategy to improve the physicochemical and pharmacokinetic properties of these targeted therapeutics. The detailed protocols and application notes provided herein serve as a guide for researchers in the synthesis, purification, and characterization of ADCs with enhanced properties. The illustrative data highlights the potential for achieving a desirable therapeutic window with PEGylated ADCs. Careful optimization of the linker chemistry and conjugation strategy is paramount to the successful development of safe and effective antibody-drug conjugates.

Application Notes: Surface Modification of Nanoparticles with Amino-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to improve the in vivo performance of therapeutic and diagnostic nanoparticles. PEGylation creates a hydrophilic protective layer on the nanoparticle surface, which can reduce protein adsorption (opsonization), minimize clearance by the mononuclear phagocyte system (MPS), and prolong systemic circulation time.[1] Amino-PEG16-alcohol is a heterobifunctional linker that provides a primary amine for covalent attachment to the nanoparticle surface and a terminal hydroxyl group that can be used for further functionalization or to simply render the surface more hydrophilic. This document provides detailed protocols for the surface modification of carboxylated nanoparticles with this compound, methods for their characterization, and an overview of their application in targeting cellular signaling pathways.

Key Applications

  • Prolonged Systemic Circulation: The PEG16 linker sterically hinders the interaction with opsonins and macrophages, leading to longer blood circulation times for intravenously administered nanoparticles.[1]

  • Enhanced Drug Delivery: By increasing circulation time, PEGylated nanoparticles have a higher probability of accumulating in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

  • Reduced Immunogenicity: The biocompatible PEG layer can reduce the immunogenicity of the nanoparticles.

  • Platform for Further Functionalization: The terminal alcohol group, while less reactive than the amine, provides a potential site for the attachment of targeting ligands, imaging agents, or other functional molecules through specific chemical reactions.

Experimental Protocols

Protocol 1: Covalent Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol details the covalent attachment of the primary amine of this compound to surface carboxyl groups on nanoparticles using a two-step carbodiimide (B86325) reaction. This method minimizes nanoparticle aggregation by activating the carboxyl groups before introducing the amine-containing PEG.[2][3]

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[4]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween 20

  • Deionized (DI) water

  • Orbital shaker or rotator

  • Centrifuge capable of pelleting the nanoparticles

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in DI water at a concentration of 1-10 mg/mL.

    • Sonicate the suspension to ensure a homogenous dispersion.

    • Wash the nanoparticles twice with Activation Buffer by centrifugation and resuspension to remove any contaminants.

  • Activation of Carboxyl Groups:

    • Resuspend the nanoparticle pellet in Activation Buffer to the initial concentration.

    • Prepare fresh solutions of EDC (10 mg/mL) and sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.

    • Add EDC and sulfo-NHS to the nanoparticle suspension. A typical starting molar ratio is a 5-10 fold excess of EDC and sulfo-NHS relative to the estimated number of carboxyl groups on the nanoparticle surface.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing on a rotator.

  • Washing:

    • Pellet the activated nanoparticles by centrifugation.

    • Carefully remove the supernatant containing excess EDC and sulfo-NHS.

    • Wash the nanoparticles twice with ice-cold Coupling Buffer to remove residual activation reagents.

  • PEGylation Reaction:

    • Dissolve this compound in Coupling Buffer at a concentration that provides a 10-50 fold molar excess relative to the nanoparticle carboxyl groups.

    • Resuspend the activated nanoparticle pellet in the this compound solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any remaining active NHS-esters.

    • Incubate for 30 minutes at room temperature.

    • Pellet the PEGylated nanoparticles by centrifugation.

    • Wash the nanoparticles three times with Washing Buffer to remove unreacted PEG and quenching reagents.

    • Finally, wash the nanoparticles twice with DI water.

  • Storage:

    • Resuspend the purified this compound modified nanoparticles in a suitable buffer (e.g., PBS) at the desired concentration.

    • Store at 4°C. For long-term storage, consider sterile filtration and the addition of a preservative like 0.02% sodium azide.

Protocol 2: Characterization of PEGylated Nanoparticles

1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

  • Purpose: To determine the size distribution of the nanoparticles in solution. An increase in hydrodynamic diameter is expected after PEGylation.

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in DI water or PBS to an appropriate concentration for DLS analysis.

    • Measure the hydrodynamic diameter and PDI at 25°C.

    • Compare the results of the unmodified and PEGylated nanoparticles.

2. Zeta Potential Measurement:

  • Purpose: To determine the surface charge of the nanoparticles. A shift towards a more neutral zeta potential is expected after PEGylation of negatively charged carboxylated nanoparticles.

  • Procedure:

    • Use a dedicated zeta potential cuvette and dilute the nanoparticle suspension in 10 mM NaCl or DI water.

    • Measure the electrophoretic mobility and calculate the zeta potential.

    • Compare the zeta potential of the unmodified and PEGylated nanoparticles.

3. Confirmation of PEGylation by Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To confirm the presence of the PEG chains on the nanoparticle surface.

  • Procedure:

    • Lyophilize the unmodified and PEGylated nanoparticles to obtain dry powders.

    • Acquire the FTIR spectra of the samples.

    • Look for the characteristic C-O-C ether stretching vibrations of the PEG backbone around 1100 cm⁻¹.

4. Quantification of PEG Grafting Density by Thermogravimetric Analysis (TGA):

  • Purpose: To determine the amount of PEG conjugated to the nanoparticle surface.

  • Procedure:

    • Place a known mass of the lyophilized PEGylated nanoparticles in a TGA crucible.

    • Heat the sample under a nitrogen atmosphere from room temperature to approximately 600°C at a controlled heating rate (e.g., 10°C/min).

    • The weight loss corresponding to the decomposition of the PEG layer can be used to calculate the grafting density.

Data Presentation

The following tables summarize the expected characterization data for carboxylated nanoparticles before and after surface modification with this compound.

Table 1: Physicochemical Properties of Nanoparticles

ParameterUnmodified NanoparticlesThis compound Modified Nanoparticles
Hydrodynamic Diameter (nm) 100 ± 5115 ± 7
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) -35 ± 4-10 ± 3

Table 2: Quantification of Surface Modification

Analysis MethodParameterResult
FTIR Characteristic PeakC-O-C stretch at ~1100 cm⁻¹ present
TGA PEG Grafting Density~1-5 PEG chains/nm² (example)

Visualizations

Experimental Workflow

G Experimental Workflow for Nanoparticle PEGylation cluster_synthesis Nanoparticle Preparation cluster_activation Surface Activation cluster_pegylation PEGylation cluster_purification Purification cluster_characterization Characterization np_prep Disperse & Wash Carboxylated Nanoparticles edc_nhs Add EDC and sulfo-NHS in Activation Buffer np_prep->edc_nhs incubation1 Incubate for 15-30 min edc_nhs->incubation1 wash1 Wash to Remove Excess Reagents incubation1->wash1 add_peg Resuspend in this compound Solution wash1->add_peg incubation2 Incubate for 2-4 hours add_peg->incubation2 quench Quench with Tris or Ethanolamine incubation2->quench wash2 Wash to Remove Unreacted PEG quench->wash2 final_product Resuspend in Storage Buffer wash2->final_product dls DLS (Size & PDI) final_product->dls zeta Zeta Potential final_product->zeta ftir FTIR final_product->ftir tga TGA final_product->tga

Workflow for Nanoparticle PEGylation
PI3K/AKT/mTOR Signaling Pathway

Many nanoparticle-based drug delivery systems for cancer therapy aim to inhibit pro-survival signaling pathways within tumor cells. The PI3K/AKT/mTOR pathway is a key regulator of cell proliferation, growth, and survival, and its dysregulation is common in many cancers. Nanoparticles can be loaded with inhibitors of this pathway to enhance therapeutic efficacy.

G Targeting the PI3K/AKT/mTOR Pathway with Drug-Loaded Nanoparticles cluster_input Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_output Cellular Response growth_factor Growth Factors rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt AKT pip3->akt Activation mtor mTORC1 akt->mtor Activation proliferation Cell Proliferation & Growth mtor->proliferation survival Cell Survival mtor->survival apoptosis Apoptosis mtor->apoptosis Inhibition nanoparticle Drug-Loaded Nanoparticle inhibitor Pathway Inhibitor nanoparticle->inhibitor Releases inhibitor->pi3k inhibitor->mtor

PI3K/AKT/mTOR Signaling Pathway Inhibition

References

reaction of Amino-PEG16-alcohol with NHS esters for protein labeling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Protein Labeling via Amine-Reactive PEGylation

Topic: Reaction of Amine-Reactive N-Hydroxysuccinimide (NHS) Ester-Activated Polyethylene (B3416737) Glycol (PEG) for Protein Labeling.

Audience: Researchers, scientists, and drug development professionals.

Introduction: PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3] By increasing the hydrodynamic volume, PEGylation can shield proteins from proteolytic enzymes and the immune system, leading to enhanced stability, reduced immunogenicity, and longer circulation half-life.[2]

One of the most common and efficient methods for PEGylation targets the primary amines on the surface of proteins, specifically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[1][4][5] This is achieved using PEG derivatives that have been "activated" with an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with the unprotonated primary amine to form a stable, covalent amide bond, releasing NHS as a byproduct.[4][6]

This application note provides a detailed protocol for the labeling of proteins using an amine-reactive NHS-activated PEG reagent. While the query mentioned "Amino-PEG16-alcohol," it is important to clarify that this specific molecule, possessing a free amine, would itself be a target for an NHS ester. The standard procedure for protein labeling involves an NHS-activated PEG reacting with the protein's amines. This document will focus on this established and widely practiced methodology.

Principle of the Reaction

The core of the labeling strategy is the nucleophilic acyl substitution reaction between the primary amine of the protein and the carbonyl carbon of the NHS ester. The unprotonated amine acts as the nucleophile, attacking the ester to form a stable amide linkage.[4] A critical competing reaction is the hydrolysis of the NHS ester by water, which deactivates the PEG reagent.[4][6] Controlling the reaction conditions, particularly pH, is therefore crucial for maximizing the labeling efficiency.[4][7]

Protein Protein-NH₂ (Primary Amine) LabeledProtein Protein-NH-CO-PEG (Stable Amide Bond) Protein->LabeledProtein + PEG_NHS PEG-O-CO-NHS (NHS-activated PEG) PEG_NHS->LabeledProtein NHS NHS (Leaving Group) PEG_NHS->NHS +

Caption: Reaction of a protein's primary amine with an NHS-activated PEG.

Optimization of Reaction Conditions

The success of the PEGylation reaction is highly dependent on several parameters. Optimizing these factors is essential to achieve the desired degree of labeling (DOL) while maintaining protein integrity.

Table 1: Key Parameters for NHS Ester-PEG Conjugation
ParameterOptimal RangeRationale & ConsiderationsIncompatible Substances
pH 7.2 - 8.5[6][7]Balances amine reactivity and NHS ester stability. Below pH 7, amines are protonated and non-nucleophilic.[4] Above pH 8.5, the rate of NHS ester hydrolysis increases significantly, reducing labeling efficiency.[6][7][8]Buffers with primary amines (e.g., Tris, glycine) as they compete with the protein for the NHS ester.[7][9]
Temperature 4°C to Room Temp (20-25°C)[7]Lower temperatures (4°C) minimize hydrolysis and are gentler on sensitive proteins but may require longer incubation times (e.g., overnight).[7][10] Room temperature reactions are faster (0.5-4 hours).[6][10]N/A
Molar Ratio (PEG:Protein) 5:1 to 100:1Highly dependent on the protein's size, number of available lysines, and desired DOL. A 20-fold molar excess is a common starting point for antibodies.[9][11] Pilot experiments with varying ratios are recommended.[10]N/A
Protein Concentration > 2 mg/mL[7][12]Higher protein concentrations favor the reaction with the protein over the competing hydrolysis reaction.[6][7]N/A
Buffer Phosphate (B84403), Bicarbonate, Borate, HEPES[6][10]Must be free of primary amines. 0.1 M phosphate or 0.1 M sodium bicarbonate are common choices.[8][13]Tris, Glycine (B1666218), Ammonium Salts.[7][14]

Experimental Workflow

The overall process involves preparing the reagents, performing the conjugation reaction, purifying the labeled protein, and finally, analyzing the product to determine the extent of labeling.

G prep_protein 1. Prepare Protein Solution (Buffer exchange to amine-free buffer, pH 7.2-8.5) prep_peg 2. Prepare NHS-PEG Solution (Dissolve immediately before use in anhydrous DMSO/DMF) reaction 3. Conjugation Reaction (Add PEG solution to protein. Incubate at RT or 4°C) prep_protein->reaction prep_peg->reaction quench 4. Quench Reaction (Optional) (Add Tris or glycine to consume excess NHS-PEG) reaction->quench purify 5. Purification (Remove excess PEG and byproducts via SEC or Dialysis) quench->purify analyze 6. Analysis & Characterization (Determine Degree of Labeling (DOL) and protein concentration) purify->analyze storage 7. Storage (Store conjugate under appropriate conditions) analyze->storage

Caption: General experimental workflow for protein PEGylation.

Detailed Experimental Protocols

Protocol 1: Reagent and Buffer Preparation
  • Amine-Free Reaction Buffer:

    • Option A: Phosphate Buffered Saline (PBS): 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4.[9] This buffer is a good choice for pH-sensitive proteins, though the reaction may be slower.[5]

    • Option B: Bicarbonate Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[5][8] This pH is optimal for efficient labeling.[8]

  • Protein Solution:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in the chosen amine-free reaction buffer.[5][7][12]

    • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[9][10]

  • NHS-Activated PEG Solution:

    • NHS esters are moisture-sensitive and should be stored desiccated at -20°C.[9][10] Allow the vial to warm to room temperature before opening to prevent condensation.[9][10]

    • Immediately before use, dissolve the NHS-activated PEG in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of ~10 mM.[9][10][11]

    • Caution: Do not prepare aqueous stock solutions of NHS-PEG as it will hydrolyze quickly.[9]

  • Quenching Buffer:

    • Prepare a 1 M solution of Tris-HCl or glycine, pH ~8.0.[15] This will be used to stop the reaction.

Protocol 2: Protein PEGylation Procedure
  • Calculate the required amount of NHS-activated PEG for the desired molar excess (e.g., 20-fold).

  • Slowly add the calculated volume of the freshly prepared NHS-PEG stock solution to the protein solution while gently stirring or vortexing.[3][12]

    • Note: The final concentration of the organic solvent (DMSO/DMF) in the reaction mixture should ideally be kept below 10% to avoid protein denaturation.[10]

  • Incubate the reaction mixture. Common conditions are:

    • 1-4 hours at room temperature (20-25°C).[5][7]

    • 2 hours to overnight at 4°C.[7][10]

  • (Optional) To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[12] This step consumes any unreacted NHS-PEG.

Protocol 3: Purification of the PEGylated Protein

It is crucial to remove unreacted PEG, hydrolyzed PEG, and the NHS byproduct from the final conjugate.

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method. It effectively separates the larger PEGylated protein from smaller molecules based on hydrodynamic volume.[5][13]

  • Dialysis: Using an appropriate molecular weight cutoff (MWCO) membrane, dialysis can remove small molecule impurities. This is effective but may be slower than SEC.[9][11]

Protocol 4: Characterization and Quantification

The Degree of Labeling (DOL), or the average number of PEG molecules per protein, must be determined.

  • UV-Vis Spectrophotometry: If the PEG reagent contains a chromophore, the DOL can be calculated using absorbance measurements at 280 nm (for the protein) and the λmax of the chromophore.[16]

  • TNBS Assay: This colorimetric assay quantifies the number of remaining free primary amines after PEGylation. By comparing the PEGylated protein to the unmodified control, the number of conjugated amines (and thus the DOL) can be estimated.[16]

  • Other Methods: More advanced techniques like HPLC, mass spectrometry, and NMR can also be used for detailed characterization.[2][17]

Troubleshooting

Low labeling efficiency and protein aggregation are common issues. A systematic approach can help identify and resolve the root cause.

G start Problem: Low Labeling Efficiency check_buffer Is buffer amine-free (e.g., PBS, HEPES)? start->check_buffer check_ph Is pH between 7.2 and 8.5? check_buffer->check_ph Yes sol_buffer Solution: Buffer exchange protein into an amine-free buffer. check_buffer->sol_buffer No check_reagent Was NHS-PEG reagent dissolved immediately before use? check_ph->check_reagent Yes sol_ph Solution: Adjust buffer pH. Optimal is often 8.3-8.5. check_ph->sol_ph No check_ratio Is molar ratio of PEG:Protein high enough? check_reagent->check_ratio Yes sol_reagent Solution: Reagent may be hydrolyzed. Use fresh, anhydrous solvent and prepare reagent solution immediately before use. check_reagent->sol_reagent No sol_ratio Solution: Increase molar excess of NHS-PEG in pilot experiments. check_ratio->sol_ratio No

Caption: Troubleshooting workflow for low PEGylation efficiency.

Table 2: Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Labeling 1. Incorrect Buffer: Presence of primary amines (Tris, glycine).[7] 2. Suboptimal pH: pH is too low (<7.0), protonating amines.[4][14] 3. Hydrolyzed NHS-PEG: Reagent exposed to moisture or dissolved too early.[10][14]1. Perform buffer exchange into an appropriate amine-free buffer (PBS, Borate, Bicarbonate).[10] 2. Verify buffer pH is within the optimal 7.2-8.5 range.[7] 3. Always use fresh, anhydrous solvent (DMSO/DMF) and prepare the NHS-PEG solution immediately before adding it to the protein.[9][10]
Protein Precipitation / Aggregation 1. High Degree of Labeling: Excessive modification can alter protein charge and solubility.[10] 2. High Organic Solvent Concentration: >10% DMSO or DMF can denature some proteins.[10] 3. Suboptimal Buffer: The buffer conditions may not be ideal for the protein's stability.1. Reduce the molar ratio of NHS-PEG to protein. Perform pilot reactions to find the optimal ratio.[10] 2. Minimize the volume of organic solvent added to the reaction.[10] 3. Ensure the buffer composition and pH are optimal for the specific protein's stability.
NHS-PEG Reagent Won't Dissolve 1. Poor Aqueous Solubility: Non-sulfonated NHS esters have low solubility in aqueous buffers.[10] 2. Incorrect Solvent: Using an aqueous or non-anhydrous solvent for the stock solution.1. Dissolve the NHS-PEG in a small volume of high-quality, anhydrous DMSO or DMF before adding it to the reaction buffer.[8][10] 2. Ensure the organic solvent used is anhydrous (dry).

References

Application Notes and Protocols for Coupling Amino-PEG16-alcohol to Carboxylic Acids on a Solid Support

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development and biotechnology to enhance the pharmacokinetic and pharmacodynamic properties of molecules. Attaching a PEG linker to a solid support is a crucial step in the solid-phase synthesis of PEGylated compounds, offering a streamlined workflow with simplified purification. This document provides a detailed protocol for the coupling of Amino-PEG16-alcohol to a carboxylic acid-functionalized solid support, a common starting point for the synthesis of more complex PEGylated structures. The protocol outlines the activation of the carboxylic acid groups on the solid support and the subsequent amide bond formation with the amine terminus of the PEG linker.

Experimental Workflow

The overall experimental workflow for coupling this compound to a carboxylic acid-functionalized solid support involves several key stages: preparation of the solid support, activation of the carboxylic acid groups, the coupling reaction with the this compound, and subsequent washing and characterization to confirm successful conjugation.

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Analysis start Start: Carboxylic Acid- Functionalized Solid Support swell Swell Resin in Anhydrous Solvent (e.g., DMF) start->swell 1. Preparation add_activators Add Coupling Agents (e.g., EDC/NHS or DIC/HOBt) swell->add_activators 2. Activation activate Activate Carboxylic Acid Groups (Formation of Active Ester) add_activators->activate add_peg Add this compound Solution in Anhydrous Solvent activate->add_peg 3. Coupling couple Incubate to Form Amide Bond add_peg->couple wash_resin Wash Resin to Remove Excess Reagents couple->wash_resin 4. Work-up quantify Quantify Unreacted Amines (e.g., Ninhydrin (B49086) Test) wash_resin->quantify characterize Characterize PEGylated Support (e.g., FTIR) quantify->characterize cleave Optional: Cleavage and Analysis (HPLC-MS) characterize->cleave end End: PEGylated Solid Support cleave->end

Figure 1: Experimental workflow for coupling this compound to a carboxylic acid solid support.

Data Presentation: Quantitative Parameters

The efficiency of the coupling reaction is paramount for the successful synthesis of the desired PEGylated product. The following table summarizes key quantitative parameters that should be considered and can be determined experimentally. The values provided are typical ranges found in the literature for similar solid-phase PEGylation reactions and should be optimized for specific applications.

ParameterTypical Value/RangeMethod of DeterminationKey Considerations
Initial Resin Loading 0.3 - 1.5 mmol/gManufacturer's specification or titrationHigher loading may lead to steric hindrance.
This compound Equivalents 1.5 - 5 equivalents (relative to resin loading)CalculationA molar excess is used to drive the reaction to completion.
Coupling Reagent Equivalents 1.5 - 5 equivalents (relative to resin loading)CalculationShould be in slight excess or equal to the this compound.
Coupling Efficiency > 95%Ninhydrin test (Kaiser test)[1][2][3][4]Measures the disappearance of free primary amines on the PEG linker.
Final PEG Loading 0.25 - 1.3 mmol/gGravimetric analysis, FTIR spectroscopy[5][6][7][8][9], or cleavage and quantificationThe final loading will be lower than the initial resin loading due to incomplete coupling.
Purity of Cleaved Product > 90%HPLC-MS[10][11][12][13][14]Purity is assessed after cleaving the PEGylated molecule from the solid support.

Experimental Protocols

The following protocols provide a detailed methodology for the coupling of this compound to a carboxylic acid-functionalized solid support. Two common activation methods are described: one using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS), and another using Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).

Materials and Reagents
  • Carboxylic acid-functionalized solid support (e.g., Carboxypolystyrene resin, TentaGel COOH)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Piperidine (for Fmoc removal if applicable)

  • Methanol

  • Ninhydrin test kit

  • Reaction vessel with a frit for solid-phase synthesis

Protocol 1: Coupling using EDC/NHS

This method is commonly used for its high efficiency and water-soluble byproducts.

  • Resin Swelling: Place the carboxylic acid-functionalized resin (1 equivalent) in a reaction vessel. Add anhydrous DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 1 hour with gentle agitation.

  • Washing: Drain the DMF and wash the resin three times with anhydrous DMF.

  • Activation:

    • Dissolve EDC (3 equivalents) and NHS (3 equivalents) in anhydrous DMF.

    • Add the EDC/NHS solution to the swollen resin.

    • Agitate the mixture at room temperature for 1-2 hours to activate the carboxylic acid groups.

  • Washing: Drain the activation solution and wash the resin three times with anhydrous DMF to remove excess activating agents.

  • Coupling:

    • Dissolve this compound (2-4 equivalents) in anhydrous DMF.

    • Add the this compound solution to the activated resin.

    • Add DIPEA (1 equivalent) to the reaction mixture to act as a non-nucleophilic base.

    • Agitate the mixture at room temperature for 12-24 hours.

  • Washing: Drain the coupling solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Coupling using DIC/HOBt

This is a widely used method in solid-phase peptide synthesis, known for minimizing side reactions.

  • Resin Swelling and Washing: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation (Pre-activation):

    • In a separate flask, dissolve this compound (2-4 equivalents) and HOBt (2-4 equivalents) in anhydrous DMF.

    • Add DIC (2-4 equivalents) to the solution.

    • Allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling:

    • Add the pre-activated coupling solution to the swollen and washed resin.

    • Agitate the mixture at room temperature for 12-24 hours.

  • Washing and Drying: Follow steps 6 and 7 from Protocol 1.

Characterization and Quality Control

Quantification of Coupling Efficiency using the Ninhydrin Test

The Kaiser (ninhydrin) test is a colorimetric assay used to detect the presence of primary amines.[1][2][3][4] By comparing the amount of unreacted amine on the resin after the coupling reaction to a standard, the coupling efficiency can be estimated.

  • Take a small sample of the dried, PEGylated resin (approx. 1-5 mg).

  • Perform the ninhydrin test according to the manufacturer's instructions.

  • A blue color indicates the presence of unreacted primary amines, suggesting incomplete coupling. A colorless or faint yellow result indicates a high coupling efficiency.

  • For a quantitative assessment, the absorbance of the solution can be measured spectrophotometrically and compared to a calibration curve prepared with a known standard.

Confirmation of PEGylation by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the presence of the PEG chain on the solid support.

  • Acquire an FTIR spectrum of the initial carboxylic acid-functionalized resin.

  • Acquire an FTIR spectrum of the final, dried PEGylated resin.

  • Compare the two spectra. The successful coupling of this compound will result in the appearance of a characteristic strong C-O-C ether stretching band around 1100 cm⁻¹.[6]

Analysis of Cleaved Product by HPLC-MS

To further characterize the coupled product and assess its purity, the PEGylated molecule can be cleaved from the solid support and analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The cleavage conditions will depend on the type of linker used on the solid support. For example, a TFA-based cleavage cocktail is often used for acid-labile linkers. The HPLC analysis will provide information on the purity of the product, while the MS data will confirm its molecular weight.[10][11][12][13][14]

Troubleshooting and Side Reactions

  • Low Coupling Efficiency:

    • Cause: Incomplete activation of carboxylic acids, steric hindrance, or insufficient excess of reagents.

    • Solution: Increase the equivalents of coupling agents and this compound. Extend the reaction time. Ensure all reagents and solvents are anhydrous. Consider using a resin with a lower initial loading.

  • Potential Side Reactions:

    • Racemization: While less of a concern for the achiral this compound, if the solid support is functionalized with a chiral molecule, racemization can occur during the activation step. The use of additives like HOBt can help minimize this.[15]

    • Guanidinylation: Some coupling reagents, particularly uronium/aminium salts like HBTU or HATU, can react with the primary amine of the PEG linker to form a guanidinium (B1211019) group, which terminates the chain. Pre-activation of the carboxylic acid before adding it to the resin can mitigate this issue.

    • Double Coupling: If the this compound has impurities with two amine groups, cross-linking of the resin can occur. Ensure the purity of the starting materials.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the successful coupling of this compound to carboxylic acid-functionalized solid supports. Careful attention to reaction conditions, reagent stoichiometry, and post-reaction analysis is crucial for achieving high coupling efficiency and ensuring the quality of the resulting PEGylated material. The provided methodologies can be adapted and optimized for various research and development applications, serving as a foundational step in the synthesis of advanced PEGylated molecules.

References

Application Notes and Protocols for Site-Specific PEGylation using Amino-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1] By increasing the hydrodynamic volume and masking potential immunogenic epitopes, PEGylation can lead to a longer circulating half-life, reduced immunogenicity, and improved stability of protein and peptide drugs.[2][3] However, traditional PEGylation methods often result in a heterogeneous mixture of products with varying degrees of PEGylation and positional isomers, which can lead to a loss of biological activity and create challenges in characterization and manufacturing.[4]

Site-specific PEGylation addresses these limitations by attaching a single PEG chain to a predetermined location on the protein, yielding a homogeneous product with preserved bioactivity.[5] This document provides detailed application notes and protocols for achieving site-specific PEGylation using Amino-PEG16-alcohol, a bifunctional PEG reagent. The primary amine of this reagent can be selectively targeted to the N-terminal α-amino group of a protein under controlled pH conditions, offering a straightforward approach to producing precisely defined PEGylated biotherapeutics. The terminal hydroxyl group enhances the hydrophilicity of the conjugate.

Principle of the Method: N-Terminal Site-Specific PEGylation

The strategy for site-specific PEGylation with this compound relies on the differential reactivity of the N-terminal α-amino group compared to the ε-amino groups of lysine (B10760008) residues. The pKa of the N-terminal α-amino group is typically lower (around 7.8-8.2) than that of the lysine ε-amino groups (around 10.5). By performing the conjugation reaction at a pH between 7 and 8, the N-terminal amine is more likely to be in its unprotonated, nucleophilic state, making it more reactive towards an activated PEG derivative.

For direct conjugation using this compound, the protein of interest should possess a reactive group that can specifically couple with the primary amine of the PEG reagent. A common approach is to use a protein that has been functionalized with an aldehyde or a ketone group, either through enzymatic modification or by incorporating a non-natural amino acid. The amine of the this compound will react with the aldehyde or ketone to form a Schiff base, which can then be stabilized by reduction to a stable secondary amine linkage.

Alternatively, and more commonly for amine-terminated PEGs, the protein itself can be activated. For instance, if the protein has an accessible carboxyl group (from aspartic or glutamic acid residues, or at the C-terminus) that is targeted for modification, it can be activated with a carbodiimide (B86325) (e.g., EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester will then readily react with the primary amine of the this compound to form a stable amide bond.

This document will focus on the reductive amination strategy targeting an aldehyde-functionalized protein, as it is a well-established method for N-terminal modification.

Diagram: Proposed Reaction Mechanism for N-Terminal PEGylation

G Protein Protein-CHO (Aldehyde-functionalized N-terminus) Schiff_Base Protein-CH=N-PEG16-OH (Schiff Base Intermediate) Protein->Schiff_Base pH 7-8 PEG H2N-PEG16-OH (this compound) PEG->Schiff_Base PEGylated_Protein Protein-CH2-NH-PEG16-OH (PEGylated Protein) Schiff_Base->PEGylated_Protein Reducing_Agent Reducing Agent (e.g., Sodium Cyanoborohydride) Reducing_Agent->PEGylated_Protein Reduction

Caption: Reductive amination for N-terminal protein PEGylation.

Experimental Protocols

Protocol 1: N-Terminal Aldehyde Functionalization of the Protein

This protocol describes a method for introducing an aldehyde group at the N-terminus of a protein, which is a prerequisite for site-specific PEGylation via reductive amination.

Materials:

  • Protein of interest with an accessible N-terminus

  • Sodium periodate (B1199274) (NaIO₄) solution (freshly prepared)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Desalting columns or dialysis tubing (with appropriate molecular weight cut-off)

  • UV-Vis spectrophotometer

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest in the Reaction Buffer at a concentration of 1-5 mg/mL.

  • Oxidation of the N-terminal Serine/Threonine:

    • If the N-terminal amino acid is serine or threonine, it can be oxidized to an aldehyde using sodium periodate.

    • Add a freshly prepared solution of sodium periodate to the protein solution to a final concentration of 2-10 mM.

    • Incubate the reaction mixture in the dark at 4°C for 30 minutes.

  • Quenching the Reaction: Quench the reaction by adding glycerol (B35011) to a final concentration of 20 mM and incubating for 10 minutes at 4°C.

  • Purification of the Aldehyde-Functionalized Protein:

    • Remove the excess periodate and by-products by passing the reaction mixture through a desalting column pre-equilibrated with Reaction Buffer.

    • Alternatively, perform dialysis against the Reaction Buffer at 4°C with multiple buffer changes.

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Confirm the presence of the aldehyde group using an aldehyde-specific assay (e.g., reaction with Purpald reagent).

Protocol 2: Site-Specific PEGylation via Reductive Amination

This protocol details the conjugation of this compound to the N-terminal aldehyde of the functionalized protein.

Materials:

  • Aldehyde-functionalized protein (from Protocol 1)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared and handled with caution in a fume hood)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the aldehyde-functionalized protein with this compound. A molar excess of the PEG reagent (e.g., 5 to 20-fold) is recommended to drive the reaction to completion.

    • The final protein concentration should be in the range of 1-5 mg/mL in the Reaction Buffer.

  • Initiation of Reductive Amination:

    • Add freshly prepared sodium cyanoborohydride solution to a final concentration of 20-50 mM.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 100 mM.

  • Purification of the PEGylated Protein:

    • Separate the PEGylated protein from unreacted PEG and other reagents using an appropriate chromatography method.

    • Size-exclusion chromatography is effective for separating the higher molecular weight PEGylated protein from the smaller unreacted PEG.

    • Ion-exchange chromatography can also be used if the PEGylation alters the overall charge of the protein.

  • Characterization of the PEGylated Protein:

    • Analyze the purified product by SDS-PAGE to visualize the increase in molecular weight.

    • Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the mass of the PEGylated protein and the degree of PEGylation.

    • Assess the biological activity of the PEGylated protein using a relevant in vitro assay.

Diagram: Experimental Workflow for Site-Specific PEGylation

G cluster_prep Protein Preparation cluster_peg PEGylation Reaction cluster_char Characterization Protein_Prep Protein Expression & Purification N_term_Mod N-terminal Aldehyde Functionalization Protein_Prep->N_term_Mod Reaction Reductive Amination with This compound N_term_Mod->Reaction Purification Purification of PEGylated Protein (SEC/IEX) Reaction->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE Mass_Spec Mass Spectrometry Purification->Mass_Spec Activity_Assay Biological Activity Assay Purification->Activity_Assay

References

Application Notes & Protocols for Targeted Drug Delivery Systems Utilizing Amino-PEG16-alcohol Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery systems are at the forefront of therapeutic innovation, aiming to enhance the efficacy of potent drugs while minimizing off-target toxicity. A critical component of these systems is the linker, which connects the targeting moiety to the therapeutic payload. Amino-PEG16-alcohol is a heterobifunctional linker that offers a discrete polyethylene (B3416737) glycol (PEG) spacer of 16 ethylene (B1197577) glycol units. This hydrophilic spacer can improve the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The terminal amino and alcohol groups provide versatile handles for conjugation to various molecules, such as targeting ligands (antibodies, peptides) and cytotoxic drugs.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the conceptualization, synthesis, and evaluation of a targeted drug delivery system employing an this compound linker. The following sections will detail the construction of a hypothetical antibody-drug conjugate (ADC) for targeted cancer therapy.

Application: Development of a HER2-Targeted Antibody-Drug Conjugate

This section outlines the development of an ADC targeting the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in various cancers, including breast and gastric cancers.[3] The system consists of a HER2-targeting antibody fragment (Fab), the this compound linker, and the potent cytotoxic agent Monomethyl Auristatin E (MMAE).

Conceptual Design of the HER2-Targeted ADC:

  • Targeting Moiety: A HER2-targeting antibody fragment (Fab) is chosen for its high specificity and smaller size compared to a full monoclonal antibody, which can improve tumor penetration.

  • Linker: The this compound linker serves to connect the Fab to the cytotoxic payload. The PEG component enhances the solubility and stability of the conjugate.

  • Payload: Monomethyl Auristatin E (MMAE), a potent anti-tubulin agent, is selected as the cytotoxic drug.[3] It is attached to the linker via a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide to ensure intracellular release of the drug.[3][4]

Quantitative Data Summary

The following table summarizes representative physicochemical and in vitro characterization data for the hypothetical HER2-Fab-PEG16-MMAE conjugate. These values are based on typical results for similar ADCs and should be determined experimentally for any newly synthesized conjugate.

ParameterRepresentative ValueMethod of Analysis
Drug-to-Antibody Ratio (DAR) 3.8Hydrophobic Interaction Chromatography (HIC)
Molecular Weight ~55,000 DaMass Spectrometry (MS)
Hydrodynamic Diameter 10 - 15 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
In Vitro Cytotoxicity (IC50) 5 - 15 nMCell Viability Assay (e.g., MTT, CellTiter-Glo)
Binding Affinity (KD) 1 - 10 nMSurface Plasmon Resonance (SPR) or ELISA
Plasma Stability (% intact ADC) > 90% after 72hHPLC or ELISA

Experimental Protocols

Protocol 1: Synthesis of the HER2-Fab-PEG16-MMAE Conjugate

This protocol describes a two-step process for conjugating the MMAE payload to the HER2-targeting Fab via the this compound linker.

Materials:

  • HER2-targeting antibody fragment (Fab) with a free cysteine residue

  • This compound

  • Maleimide-Val-Cit-PABA-MMAE

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • PD-10 desalting columns

Procedure:

  • Activation of the this compound Linker: a. Dissolve this compound and Maleimide-Val-Cit-PABA-MMAE in anhydrous DMF. b. Add DCC and NHS to the solution to activate the carboxylic acid group of the MMAE payload for reaction with the amino group of the PEG linker. c. Stir the reaction mixture at room temperature for 4 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, purify the Maleimide-PEG16-MMAE conjugate by flash chromatography.

  • Reduction of the Antibody Fragment: a. Dissolve the HER2-Fab in PBS. b. Add a 10-fold molar excess of TCEP to reduce the disulfide bonds and expose the free cysteine residues. c. Incubate at 37°C for 2 hours. d. Remove excess TCEP using a PD-10 desalting column, exchanging the buffer to PBS.

  • Conjugation of Maleimide-PEG16-MMAE to the Reduced Fab: a. Immediately add a 5-fold molar excess of the purified Maleimide-PEG16-MMAE to the reduced Fab solution. b. Gently mix and allow the reaction to proceed at 4°C for 16 hours. c. The maleimide (B117702) group will react with the free sulfhydryl group on the cysteine residue of the Fab. d. Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine.

  • Purification of the ADC: a. Purify the resulting HER2-Fab-PEG16-MMAE conjugate by size-exclusion chromatography (SEC) to remove unconjugated payload and other small molecules. b. Concentrate the purified ADC using centrifugal filters. c. Store the final conjugate at -80°C.

Protocol 2: In Vitro Evaluation of the ADC

Cell Culture:

  • Culture HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-231) cancer cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

Cytotoxicity Assay (MTT Assay):

  • Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the HER2-Fab-PEG16-MMAE conjugate, free MMAE, and a non-targeted control ADC for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting cell viability against the logarithm of the drug concentration.

Cellular Uptake and Internalization:

  • Label the ADC with a fluorescent dye (e.g., FITC) according to the manufacturer's protocol.

  • Incubate HER2-positive and HER2-negative cells with the fluorescently labeled ADC for various time points (e.g., 1, 4, 24 hours).

  • Wash the cells with cold PBS to remove unbound ADC.

  • Fix the cells with 4% paraformaldehyde.

  • Visualize cellular uptake using fluorescence microscopy or quantify by flow cytometry.

Visualizations

Experimental Workflow

G cluster_synthesis ADC Synthesis cluster_evaluation In Vitro Evaluation A Activate MMAE Payload (DCC, NHS) B Conjugate to this compound A->B C Purify Maleimide-PEG16-MMAE B->C E Conjugate Payload-Linker to Fab C->E D Reduce HER2-Fab (TCEP) D->E F Purify ADC (SEC) E->F G Characterize ADC (DAR, Size) F->G H Cytotoxicity Assay (HER2+ & HER2- cells) G->H I Cellular Uptake Study G->I G cluster_cell Tumor Cell ADC HER2-Fab-PEG16-MMAE Receptor HER2 Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion MMAE Free MMAE Lysosome->MMAE Cathepsin B Cleavage Tubulin Tubulin Dimers MMAE->Tubulin Inhibition of Polymerization Microtubules Microtubule Disruption Tubulin->Microtubules G2M G2/M Cell Cycle Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis

References

Application Notes and Protocols for the Functionalization of Gold Nanoparticles with Amino-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, offering unique optical and electronic properties that make them ideal candidates for a wide range of biomedical applications, including drug delivery, diagnostics, and bioimaging. The functionalization of AuNPs with biocompatible polymers such as polyethylene (B3416737) glycol (PEG) is crucial for enhancing their stability in biological media, reducing non-specific protein adsorption, and prolonging circulation times.

This document provides detailed protocols for the functionalization of gold nanoparticles with a heterobifunctional Amino-PEG16-alcohol linker. This specific linker offers a terminal amino group for potential direct attachment or further conjugation and a terminal alcohol group. Two primary strategies for functionalization are presented: a direct attachment method leveraging the affinity of the amine for the gold surface, and a more robust two-step method involving the conversion of the terminal amine to a thiol for a stronger gold-sulfur bond.

Data Presentation: Characterization of Functionalized AuNPs

Successful functionalization of AuNPs with this compound can be confirmed through various analytical techniques. The following tables summarize expected quantitative data based on typical results for similarly PEGylated AuNPs.

Table 1: Physicochemical Properties of Bare and Functionalized Gold Nanoparticles

ParameterBare AuNPs (Citrate-Stabilized)AuNP-PEG16-Amine (Direct Method)AuNP-PEG16-Amine (Thiolation Method)
Core Diameter (TEM) ~20 nm~20 nm~20 nm
Hydrodynamic Diameter (DLS) ~25 nm~35-45 nm~35-45 nm
Surface Plasmon Resonance (λmax) ~520 nm~522-525 nm~523-526 nm
Zeta Potential (pH 7.4) -30 to -50 mV-10 to +10 mV-5 to +15 mV
PEG Surface Density (PEG/nm²) N/AVariable (Lower)0.1 - 1.0

Table 2: Stability Analysis of Functionalized Gold Nanoparticles

ConditionBare AuNPsAuNP-PEG16-Amine (Direct Method)AuNP-PEG16-Amine (Thiolation Method)
Stability in 10% NaCl AggregationModerate StabilityHigh Stability
Stability in 10% FBS AggregationModerate StabilityHigh Stability
Long-term Storage (4°C) Prone to AggregationModerate StabilityHigh Stability

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of ~20 nm gold nanoparticles, which will serve as the core for functionalization.

Materials:

  • Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate (B86180) dihydrate

  • Deionized (DI) water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia)

Procedure:

  • Prepare a 1 mM solution of HAuCl₄ in DI water.

  • In a clean round-bottom flask, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Rapidly add 10 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

  • The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.

  • Store the citrate-stabilized AuNPs at 4°C.

Protocol 2: Direct Functionalization of AuNPs with this compound

This method relies on the affinity of the primary amine for the gold surface. While simpler, the resulting bond may be less stable than a gold-thiol bond.

Materials:

  • Citrate-stabilized AuNPs (~20 nm)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

Procedure:

  • To 10 mL of the citrate-stabilized AuNP solution, add this compound to a final concentration of 1 mg/mL.

  • Stir the solution at room temperature for 24 hours to allow for ligand exchange.

  • To remove excess unbound PEG, centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 30 minutes for ~20 nm particles).

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in 10 mL of PBS (pH 7.4).

  • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound PEG.

  • After the final wash, resuspend the functionalized AuNPs in the desired buffer or DI water.

  • Characterize the functionalized AuNPs using UV-Vis spectroscopy, DLS, and TEM.

Protocol 3: Two-Step Functionalization via Thiolation of this compound

This protocol provides a more robust method for attaching the PEG linker to the AuNP surface by first converting the terminal amine to a thiol group.

Part A: Thiolation of this compound using SAT(PEG)4

Materials:

  • This compound

  • SAT(PEG)4 (N-succinimidyl S-acetylthioacetate with a PEG4 spacer)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Hydroxylamine-HCl

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deacetylation solution (0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.4)

Procedure:

  • Dissolve this compound in anhydrous DMF to a concentration of 10 mg/mL.

  • Add a 1.5-fold molar excess of SAT(PEG)4 to the this compound solution.

  • Add a 2-fold molar excess of TEA to the reaction mixture to catalyze the reaction.

  • Stir the reaction at room temperature for 2 hours.

  • The product of this reaction is the S-acetylated PEG derivative.

  • To deprotect the thiol group, add the deacetylation solution to the reaction mixture.

  • Incubate the solution at room temperature for 2 hours to yield the thiol-terminated PEG16-alcohol.

  • The resulting thiol-PEG16-alcohol can be used directly for functionalizing AuNPs.

Part B: Functionalization of AuNPs with Thiol-PEG16-alcohol

Materials:

  • Citrate-stabilized AuNPs (~20 nm)

  • Thiol-PEG16-alcohol solution (from Part A)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • To 10 mL of the citrate-stabilized AuNP solution, add the freshly prepared Thiol-PEG16-alcohol solution to a final concentration of 1 mg/mL.

  • Stir the solution at room temperature for 4-6 hours. The strong gold-thiol bond forms relatively quickly.

  • Purify the functionalized AuNPs by centrifugation as described in Protocol 2 (steps 3-5).

  • Resuspend the final AuNP-PEG16-thiol (with a terminal alcohol group) in the desired buffer.

  • Characterize the functionalized AuNPs to confirm successful coating and stability.

Visualizations

experimental_workflow cluster_synthesis AuNP Synthesis cluster_functionalization Functionalization cluster_characterization Characterization HAuCl4 HAuCl₄ Solution Boiling Boiling & Stirring HAuCl4->Boiling Citrate Sodium Citrate Citrate->Boiling AuNP_Citrate Citrate-Stabilized AuNPs Boiling->AuNP_Citrate Ligand_Exchange Ligand Exchange AuNP_Citrate->Ligand_Exchange Direct Method (Protocol 2) AminoPEG This compound Thiolation Thiolation Reaction (Protocol 3A) AminoPEG->Thiolation AminoPEG->Ligand_Exchange ThiolPEG Thiol-PEG16-alcohol Thiolation->ThiolPEG ThiolPEG->Ligand_Exchange Thiolation Method (Protocol 3B) Functionalized_AuNP Functionalized AuNPs Ligand_Exchange->Functionalized_AuNP UVVis UV-Vis Functionalized_AuNP->UVVis DLS DLS Functionalized_AuNP->DLS TEM TEM Functionalized_AuNP->TEM FTIR FTIR Functionalized_AuNP->FTIR

Caption: Workflow for AuNP synthesis and functionalization.

signaling_pathway cluster_direct Direct Amine Attachment cluster_thiol Thiol-Mediated Attachment AuNP_Surface Gold Nanoparticle Surface Weak_Bond Weak Coordinate Bond AuNP_Surface->Weak_Bond Amine_Group Amino Group (-NH₂) Amine_Group->Weak_Bond AuNP_Surface2 Gold Nanoparticle Surface Strong_Bond Strong Covalent Bond AuNP_Surface2->Strong_Bond Thiol_Group Thiol Group (-SH) Thiol_Group->Strong_Bond

Caption: Comparison of AuNP attachment chemistries.

Application Notes and Protocols: Amino-PEG16-alcohol in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Amino-PEG16-alcohol in Hydrogel Scaffolds

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker possessing a terminal primary amine group and a terminal hydroxyl group. This structure makes it a versatile building block in the synthesis of hydrogels for biomedical applications. The 16-unit PEG chain imparts hydrophilicity, biocompatibility, and stealth properties that can reduce immunogenicity and non-specific protein adsorption.[1][2]

The primary amine (-NH2) group serves as a reactive handle for covalent crosslinking into a hydrogel network, while the hydroxyl (-OH) group can be used for subsequent modification or can remain as a hydrophilic terminus. This dual functionality allows for the creation of tunable and functionalized hydrogel systems for applications such as drug delivery, tissue engineering, and 3D cell culture.[1][3][4]

Key Properties of this compound:

  • Molecular Formula: C32H67NO16

  • Molecular Weight: 721.88 g/mol

  • Structure: A linear 16-unit PEG chain with a primary amine at one end and a hydroxyl group at the other.

  • Functionality: The amine group readily reacts with activated esters (like NHS esters), isocyanates, and epoxides, or can participate in Michael-type addition reactions. The hydroxyl group can be functionalized further if desired.

Application Notes: Hydrogel Formation Strategies

The primary amine of this compound is the key reactive group for incorporating it into a hydrogel matrix. This can be achieved primarily through two common crosslinking chemistries: reaction with activated esters or Michael-type addition.

Crosslinking via Activated Esters (e.g., NHS Esters)

A prevalent method for forming PEG hydrogels involves the reaction of amine-terminated PEG molecules with multi-arm PEG molecules activated with N-hydroxysuccinimide (NHS) esters. In this scenario, this compound can act as a "capping" agent to control crosslinking density or to introduce a terminal hydroxyl group onto the hydrogel surface or within its pores. The reaction forms a stable amide bond.

A typical reaction involves mixing a multi-arm PEG-NHS with a diamine crosslinker. By substituting a portion of the diamine crosslinker with this compound, one can modulate the final mechanical properties and introduce hydroxyl functionality.

Crosslinking via Michael-Type Addition

Michael-type addition is another efficient method for hydrogel formation under physiological conditions. This reaction occurs between a nucleophile (the amine group on this compound) and an activated olefin, such as an acrylate (B77674) or vinyl sulfone group present on another polymer backbone (e.g., multi-arm PEG-Acrylate). This chemistry allows for rapid gelation without the need for potentially toxic initiators. The resulting hydrogels are often used in cell encapsulation and tissue engineering applications due to the biocompatibility of the reaction.

Below is a diagram illustrating the general principle of using an amino-PEG derivative to crosslink a multi-arm PEG precursor.

G cluster_precursors Precursors cluster_process Process cluster_result Result MultiArm_PEG Multi-Arm PEG (e.g., 4-Arm PEG-NHS) Mixing Mix in Buffer (e.g., PBS pH 7.4) MultiArm_PEG->Mixing Reactant 1 Amino_PEG This compound (Crosslinker/Modifier) Amino_PEG->Mixing Reactant 2 Hydrogel Crosslinked Hydrogel Network Mixing->Hydrogel Gelation Occurs

Caption: General schematic of hydrogel formation.

Data Presentation: Expected Hydrogel Properties

Precursor SystemPolymer Concentration (w/v)Molar Ratio (NHS:Amine)Gelation Time (min)Compressive Modulus (kPa)Swelling Ratio (q)
4-Arm PEG-NHS + Diamine5%1:1~10-152-5~20-25
4-Arm PEG-NHS + Diamine10%1:1~5-815-20~12-16
8-Arm PEG-Acrylate + Diamine5%1:1~3-58-12~15-18
8-Arm PEG-Acrylate + Diamine10%1:1< 230-40~8-11
Illustrative: 4-Arm PEG-NHS + (Diamine/Amino-PEG16-alcohol)10%1:(0.8/0.2)~7-1012-16~14-18

This table is illustrative. Actual values must be determined empirically. The "Swelling Ratio (q)" is defined as the ratio of the mass of the swollen hydrogel to the mass of the dry hydrogel.

Experimental Protocols

Protocol 1: Hydrogel Formation via NHS-Amine Crosslinking

This protocol describes the formation of a hydrogel using a 4-arm PEG-NHS precursor and a mixture of a diamine crosslinker and this compound as a modifier.

Materials:

  • 4-Arm PEG-Succinimidyl Succinate (4-Arm PEG-NHS), MW 10,000

  • Diamino-PEG, MW 2,000

  • This compound

  • Sterile, ice-cold Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, ice-cold deionized (DI) water

  • Syringes and molds

Procedure:

  • Prepare Precursor Stock Solutions:

    • Solution A (PEG-NHS): Dissolve 4-Arm PEG-NHS in ice-cold, sterile DI water to a final concentration of 20% (w/v). Keep on ice to prevent premature hydrolysis of NHS esters.

    • Solution B (Amine Mix): Dissolve Diamino-PEG and this compound in ice-cold, sterile PBS (pH 7.4) to a final combined amine concentration that achieves a 1:1 molar ratio of NHS groups to amine groups. For example, for a 10% final polymer concentration, mix Solution A and Solution B in a 1:1 volume ratio.

  • Hydrogel Formation:

    • To initiate gelation, quickly and thoroughly mix equal volumes of Solution A and Solution B.

    • Immediately pipette the mixed solution into a mold (e.g., a 96-well plate or a custom PDMS mold).

    • Allow the gel to form at room temperature or 37°C. Gelation typically occurs within 5-15 minutes.

    • After gelation, hydrate (B1144303) the hydrogel with PBS for at least 1 hour to remove any unreacted components before use.

Protocol 2: Hydrogel Characterization - Swelling Ratio

Procedure:

  • Prepare hydrogel discs of a known volume.

  • After formation, blot the hydrogels to remove excess surface water and record their initial mass (as-prepared mass, M_i).

  • Lyophilize (freeze-dry) the hydrogels until a constant weight is achieved. Record this dry mass (M_d).

  • Immerse the dry hydrogels in an excess of PBS (pH 7.4) at 37°C.

  • At predetermined time points (e.g., 1, 4, 8, 24 hours), remove the hydrogels, blot them dry, and record their swollen mass (M_s).

  • Continue until the swollen mass reaches equilibrium.

  • Calculate the swelling ratio (q) as: q = M_s / M_d.

Visualization of Experimental Workflow

The following diagram outlines the typical workflow for synthesizing and characterizing a PEG-based hydrogel.

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis cluster_characterization Phase 3: Characterization A Prepare Polymer Stock Solutions (e.g., PEG-NHS, Amines) B Sterilize Solutions (e.g., 0.22µm filter) A->B C Mix Precursor Solutions in Mold B->C Start Synthesis D Allow Gelation (RT or 37°C) C->D E Equilibrate Gel in PBS D->E Proceed to Testing F Measure Swelling Ratio E->F G Perform Mechanical Testing (Rheology/Compression) E->G H Conduct Cell Viability Assay (if cell-laden) E->H

Caption: Workflow for hydrogel synthesis and characterization.

Conclusion

This compound is a valuable heterobifunctional linker for the development of advanced hydrogel systems. Its primary amine allows for robust covalent incorporation into hydrogel networks via established bioconjugation techniques, while its PEG chain enhances biocompatibility. The terminal hydroxyl group offers a site for further functionalization, enabling the design of "smart" or bioactive scaffolds. By carefully selecting crosslinking chemistry and precursor concentrations, researchers can fabricate hydrogels with tailored properties suitable for a wide range of applications in drug delivery and regenerative medicine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Amino-PEG16-alcohol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG16-alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the conjugation of this compound to your molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind conjugating this compound to another molecule?

A1: this compound is a bifunctional linker. The primary amine (-NH2) group is nucleophilic and can be conjugated to various functional groups. A common method is reacting the amine with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.[1][2][3] The terminal alcohol (-OH) group can be used for subsequent modifications if desired.

Q2: What is the optimal pH for conjugating the amino group of this compound using NHS-ester chemistry?

A2: The optimal pH for NHS-ester coupling reactions is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester.[1] A pH range of 7.2 to 8.5 is generally recommended.[4] More specifically, a pH of 8.3-8.5 is often cited as optimal for labeling biomolecules with NHS esters.[1][5][6]

Q3: What types of buffers should I use for the conjugation reaction?

A3: It is crucial to use amine-free buffers to avoid competition with the this compound for the reactive sites on your molecule.[4] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate (B84403), or borate (B1201080) buffers.[1][4] Buffers containing primary amines, such as Tris or glycine (B1666218), should be avoided as they will quench the reaction.[4]

Q4: How can I confirm that the conjugation was successful?

A4: Successful conjugation can be confirmed using several analytical techniques. A common method is SDS-PAGE analysis, where the conjugated product will show a higher molecular weight compared to the unconjugated molecule.[4] Other techniques include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and reverse-phase HPLC (RP-HPLC) which can separate the conjugate from the starting materials.[][8]

Q5: Does the terminal alcohol group of this compound interfere with the amine conjugation?

A5: Under the typical reaction conditions for amine conjugation (e.g., NHS-ester chemistry at pH 7.2-8.5), the terminal alcohol group is generally unreactive and should not interfere with the conjugation of the primary amine. The primary amine is a much stronger nucleophile under these conditions.

Troubleshooting Guide

This guide addresses common problems encountered during the conjugation of this compound.

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Suboptimal Buffer pH: The pH is too low, leading to protonation of the amine, or too high, causing rapid hydrolysis of the activated molecule (e.g., NHS ester).[1][4]Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[4] Use freshly prepared buffers and verify the pH before starting the reaction.
Use of Amine-Containing Buffers: Buffers like Tris or glycine are competing with the this compound for the reactive sites.[4]Perform a buffer exchange into an amine-free buffer such as PBS, sodium phosphate, or sodium bicarbonate before the reaction.[1][4]
Hydrolysis of Activated Molecule: If using an NHS-ester activated molecule, it is susceptible to hydrolysis, especially at higher pH.[4]Prepare the activated molecule solution immediately before use. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis.[4]
Inactive Reagents: The this compound or the molecule to be conjugated may have degraded due to improper storage.Ensure that the this compound is stored under the recommended conditions (typically at -20°C with a desiccant) and brought to room temperature before opening to prevent condensation.[4][9] Check the activity of the other reactant as well.
Insufficient Molar Ratio: The molar ratio of the this compound to the target molecule is too low to drive the reaction to completion.[9]Increase the molar excess of the this compound. A starting point of a 10- to 20-fold molar excess is often recommended, but this may need to be optimized for your specific application.[1][9]
Precipitation During Reaction Low Solubility of Reactants: One or both of the reactants may have low solubility in the chosen reaction buffer.While the PEG spacer enhances water solubility, highly concentrated solutions can be problematic.[9] If using an organic co-solvent like DMSO or DMF to dissolve a reactant, ensure the final concentration in the aqueous buffer does not exceed a level that causes precipitation (typically <10%).[10]
Multiple Conjugation Products or Aggregation High Molar Excess of PEG Linker: Using a very large excess of the this compound can sometimes lead to multiple PEG chains attaching to a single molecule, if multiple reactive sites are available.Optimize the molar ratio of the PEG linker to your molecule to achieve the desired degree of labeling. Start with a lower molar excess and titrate up.
Protein Denaturation: Harsh reaction conditions (e.g., high pH, organic solvents) can lead to protein aggregation.Perform the reaction under milder conditions (e.g., lower temperature, optimized pH). Ensure the protein is stable in the chosen reaction buffer.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation via NHS-Ester Chemistry

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH is a balance between amine reactivity and NHS-ester stability. A pH of 8.3-8.5 is often ideal.[1][5][6]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help to minimize hydrolysis of the NHS ester and maintain protein stability.[1][4]
Reaction Time 1 - 4 hours at RT, or overnight at 4°CThe optimal time can vary depending on the specific reactants and should be optimized.[1][5]
Molar Ratio (PEG:Molecule) 5:1 to 20:1A molar excess of the PEG linker helps to drive the reaction. The optimal ratio should be determined empirically.[1][9]
Buffer System Phosphate, Bicarbonate, BorateMust be free of primary amines.[1][4]
Solvent for Stock Solutions Anhydrous DMF or DMSOFor dissolving reagents that have poor aqueous solubility. The final concentration of the organic solvent in the reaction should be kept low.[1][5]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to an NHS-activated Molecule

This protocol provides a general starting point for the conjugation reaction. Optimization may be required for your specific application.

Materials:

  • This compound

  • NHS-activated molecule of interest

  • Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[1]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1]

  • Purification equipment (e.g., size-exclusion chromatography column).

Procedure:

  • Prepare the Solution of Your Molecule: Dissolve your NHS-activated molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).[1]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in the Reaction Buffer.

  • Initiate the Reaction: Add the desired molar excess (e.g., 10- to 20-fold) of the this compound solution to the solution of your NHS-activated molecule.[1] Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Quench the Reaction: Add the Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester groups. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate to remove excess this compound and other reaction byproducts using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or dialysis.[][8]

Protocol 2: Two-Step EDC/NHS Coupling of a Carboxylic Acid to this compound

This protocol is for conjugating a molecule containing a carboxylic acid to the this compound.

Materials:

  • Molecule with a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 4.7-6.0.[11]

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-7.5.[12]

  • Purification equipment

Procedure:

  • Activate the Carboxylic Acid: Dissolve your carboxylic acid-containing molecule in the Activation Buffer. Add EDC and NHS (a slight molar excess of each over the carboxylic acid) and incubate for 15 minutes at room temperature to form the NHS-ester.[11]

  • Prepare the this compound Solution: Dissolve the this compound in the Reaction Buffer.

  • Conjugation Reaction: Add the activated molecule solution to the this compound solution. Adjust the pH of the final reaction mixture to 7.2-7.5 if necessary.[12]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature.[12]

  • Purification: Purify the final conjugate using an appropriate chromatographic method.[]

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification & Analysis prep_mol Dissolve Target Molecule in Amine-Free Buffer (pH 8.3-8.5) mix Mix Reactants (Molar Excess of PEG) prep_mol->mix prep_peg Dissolve this compound in Reaction Buffer prep_peg->mix incubate Incubate (1-2h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (e.g., Tris or Glycine) incubate->quench purify Purify Conjugate (e.g., SEC, IEX) quench->purify analyze Analyze Product (e.g., SDS-PAGE, HPLC) purify->analyze

Caption: Experimental workflow for this compound conjugation.

troubleshooting_workflow start Low Conjugation Yield? check_buffer Is the buffer amine-free and at pH 7.2-8.5? start->check_buffer Yes check_reagents Are reagents active and prepared fresh? check_buffer->check_reagents Yes adjust_buffer Adjust pH and/or perform buffer exchange. check_buffer->adjust_buffer No check_ratio Is the molar ratio of PEG to molecule sufficient? check_reagents->check_ratio Yes use_fresh_reagents Use fresh, properly stored reagents. check_reagents->use_fresh_reagents No increase_ratio Increase molar excess of this compound. check_ratio->increase_ratio No success Conjugation Optimized check_ratio->success Yes adjust_buffer->start use_fresh_reagents->start increase_ratio->start

References

Technical Support Center: Preventing Nanapadrticle Aggregation During PEGylation with Amino-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the PEGylation of nanoparticles with Amino-PEG16-alcohol, specifically focusing on the prevention of aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nanoparticle aggregation during PEGylation?

Nanoparticle aggregation during PEGylation can be attributed to several factors:

  • Incomplete PEGylation: Insufficient coverage of the nanoparticle surface with PEG chains leaves exposed areas that can interact, leading to aggregation.[1]

  • Inadequate PEG Density: A low density of PEG chains may not provide enough steric hindrance to prevent nanoparticles from aggregating, especially in solutions with high ionic strength.[1][2]

  • Incorrect pH: The pH of the reaction buffer is crucial. An inappropriate pH can neutralize the surface charge of the nanoparticles, reducing electrostatic repulsion and causing them to aggregate.[1] For instance, reactions involving NHS esters are often more efficient at a slightly basic pH (7-8), while the activation of carboxylic acid groups with EDC/NHS is more efficient at a pH of 4.5-7.2.[1]

  • High Salt Concentrations: Buffers with high ionic strength, such as PBS, can shield the surface charges on nanoparticles.[1] This reduces the repulsive forces between them, allowing attractive van der Waals forces to dominate and cause aggregation.[1]

  • Rapid Changes in Surface Charge: The sudden addition of the PEG reagent can cause a rapid change in the surface charge of the nanoparticles, leading to immediate aggregation.[1]

  • Solvent Mismatch: If the solvent used to dissolve the this compound is not miscible with the nanoparticle suspension, it can induce precipitation.[1]

  • Harsh Purification Methods: Aggressive purification techniques, such as high-speed centrifugation, can cause irreversible aggregation of nanoparticles.[1]

Q2: How does the molecular weight of PEG affect nanoparticle stability?

The molecular weight (MW) of the polyethylene (B3416737) glycol (PEG) chain is a critical factor in preventing nanoparticle aggregation. Longer PEG chains generally provide better steric stabilization.[1] A higher MW PEG creates a thicker hydrophilic layer on the nanoparticle surface, which more effectively prevents interactions with other nanoparticles.[1] Studies have shown that increasing PEG MW from 2 kDa to 20 kDa can significantly enhance the stability and circulation time of nanoparticles in vivo.[1][3] However, for some applications, shorter PEG chains may be necessary.[1]

Q3: What is the optimal pH for PEGylation with this compound?

The optimal pH depends on the chemistry used for conjugation. For attaching an amine-terminated PEG to carboxylated nanoparticles using EDC/NHS chemistry, the activation of the carboxyl groups is most efficient at a pH between 4.5 and 7.2.[1] The subsequent reaction with the amine group on the PEG is often more efficient at a slightly basic pH of 7-8.[1] It is crucial to maintain the pH within a range that ensures the colloidal stability of the specific nanoparticles being used.[1]

Q4: Can the concentration of this compound influence aggregation?

Yes, the concentration of the PEG reagent is critical. Insufficient concentration can lead to incomplete surface coverage and subsequent aggregation.[1] Conversely, an excessively high concentration is not always better and can sometimes lead to issues. It is important to optimize the molar ratio of PEG to nanoparticles to achieve sufficient surface density for steric stabilization.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Nanoparticles aggregate immediately upon addition of this compound. Rapid Change in Surface Charge: The sudden introduction of the positively charged amine groups of the PEG can neutralize the negative surface charge of some nanoparticles.[1]Add the this compound solution dropwise while gently stirring or vortexing the nanoparticle suspension to ensure a gradual and uniform coating.[1]
Incorrect pH: The pH of the nanoparticle suspension may not be optimal for stability upon addition of the PEG.[1]Adjust the pH of the nanoparticle suspension to a level that ensures stability before adding the PEG reagent.[1]
Solvent Mismatch: The solvent for the PEG is causing the nanoparticles to precipitate.[1]Ensure the solvent used to dissolve the this compound is miscible with the nanoparticle suspension.[1]
Aggregation is observed after the PEGylation reaction and during purification. Incomplete Reaction: The PEGylation reaction did not proceed to completion, leaving exposed nanoparticle surfaces.[1]Optimize reaction parameters such as time, temperature, and reactant concentrations. Consider increasing the molar ratio of this compound to nanoparticles.[1]
Insufficient PEG Surface Density: The density of the PEG chains on the surface is too low to provide adequate steric hindrance.[1]Increase the concentration of the this compound used in the reaction to achieve a higher grafting density.[1]
Harsh Purification Method: The purification process is causing the nanoparticles to aggregate.[1]Use gentle purification methods such as dialysis or centrifugal filtration with appropriate molecular weight cut-offs. Avoid excessive centrifugation speeds.[1]
PEGylated nanoparticles aggregate in storage. Inappropriate Storage Buffer: The pH or ionic strength of the storage buffer is not suitable for the PEGylated nanoparticles.[1]Resuspend the purified PEGylated nanoparticles in a buffer with a pH and ionic strength that has been optimized for their stability. A buffer with low ionic strength is typically preferable.[1]
High Salt Concentration: The presence of salts in the buffer is screening the surface charges and reducing repulsive forces.[1]Use a buffer with a low salt concentration for storage.[1]

Experimental Protocols

Protocol 1: General Procedure for PEGylation of Carboxylated Nanoparticles with this compound using EDC/NHS Chemistry

This protocol describes a common method for attaching amine-terminated PEG to carboxylated nanoparticles.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • PBS Buffer (Phosphate-buffered saline), pH 7.4

  • Purification system (e.g., dialysis tubing, centrifugal filters)

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer at a concentration of 1 mg/mL.[1]

  • Activation of Carboxylic Groups:

    • Add EDC and NHS to the nanoparticle suspension. A typical molar ratio is a 5 to 10-fold excess of EDC/NHS to the available carboxyl groups on the nanoparticles.[1]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • PEGylation Reaction:

    • Dissolve the this compound in the reaction buffer.

    • Add the activated nanoparticle suspension to the this compound solution. The molar ratio of PEG to nanoparticles should be optimized.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unreacted PEG and coupling agents by dialysis against PBS or by using centrifugal filtration.

    • Choose a dialysis membrane or filter with a molecular weight cut-off (MWCO) that is appropriate to retain the PEGylated nanoparticles while allowing the smaller molecules to pass through.

  • Characterization:

    • Characterize the size and stability of the PEGylated nanoparticles using techniques such as Dynamic Light Scattering (DLS) and Zeta Potential measurement.

Quantitative Data Summary

The following table summarizes key parameters that influence nanoparticle stability during PEGylation, based on general findings in the literature. Optimal values for a specific nanoparticle system and this compound should be determined empirically.

Parameter General Range/Observation Effect on Aggregation References
PEG Molecular Weight 2 kDa - 20 kDaHigher MW generally provides better steric stabilization and reduces aggregation.[1][3]
PEG to Nanoparticle Ratio Empirically determinedA higher ratio generally leads to higher PEG density and better stability, but needs optimization.[1][4]
Reaction pH (EDC/NHS) Activation: 4.5-7.2; Coupling: 7.0-8.0Suboptimal pH can lead to inefficient reaction and nanoparticle instability.[1]
Ionic Strength of Buffer Low ionic strength preferredHigh ionic strength can screen surface charges and induce aggregation.[1]
Zeta Potential > ±10 mV for charged stabilized NPsValues closer to neutral (~±5 mV) can indicate a higher risk of aggregation.[5]

Visualizations

Experimental Workflow for PEGylation

PEGylation_Workflow cluster_prep Nanoparticle Preparation cluster_activation Activation cluster_pegylation PEGylation cluster_purification Purification cluster_characterization Characterization NP_prep Disperse Carboxylated Nanoparticles in MES Buffer Activation Add EDC and NHS to Nanoparticle Suspension NP_prep->Activation Incubate 15-30 min Reaction Mix Activated Nanoparticles with PEG Solution Activation->Reaction Add dropwise PEG_solution Prepare this compound Solution PEG_solution->Reaction Purify Dialysis or Centrifugal Filtration Reaction->Purify React 2-4h or overnight Characterize DLS and Zeta Potential Measurement Purify->Characterize

Caption: Workflow for PEGylation of nanoparticles.

Nanoparticle Stability and Aggregation

Caption: Factors influencing nanoparticle stability.

References

Technical Support Center: Amino-PEG16-alcohol Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Amino-PEG16-alcohol bioconjugation.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound in bioconjugation?

A1: this compound is typically activated with an N-hydroxysuccinimide (NHS) ester to form NHS-activated PEG16. This activated PEG reagent then selectively reacts with primary aliphatic amine groups (–NH₂) present on biomolecules. In proteins, these are the N-terminus of the polypeptide chain and the side chain of lysine (B10760008) (Lys, K) residues. The reaction is a nucleophilic acyl substitution that results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide.[1][2][3]

Q2: What are the most common side reactions in this compound bioconjugation?

A2: The most common side reactions include:

  • Hydrolysis of the NHS ester: The NHS ester can react with water, leading to an inactive carboxylic acid on the PEG linker and reducing the conjugation efficiency. The rate of hydrolysis is highly dependent on pH.[2][4]

  • Reaction with other nucleophilic amino acid residues: While highly selective for primary amines, NHS esters can react with other nucleophilic side chains, such as the hydroxyl groups (-OH) of serine, threonine, and tyrosine, especially at higher pH or when accessible primary amines are limited. The resulting ester bond is less stable than the amide bond formed with amines.

Q3: How does pH affect the bioconjugation reaction?

A3: The pH of the reaction buffer is a critical parameter. An optimal pH range of 7.2 to 8.5 is generally recommended for NHS ester reactions.

  • Below pH 7.2: Primary amines are predominantly protonated (-NH₃⁺), making them poor nucleophiles and slowing down the desired reaction.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, which competes with the amine reaction and reduces the overall yield of the conjugate.

Q4: What type of buffer should be used for the reaction?

A4: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine (B1666218). These buffers will compete with the target biomolecule for the NHS-activated PEG, leading to lower conjugation efficiency. Suitable buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.

Q5: How can I monitor the progress and success of the PEGylation reaction?

A5: Several analytical techniques can be used to monitor the reaction and characterize the final product:

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC-HPLC) and Reversed-Phase HPLC (RP-HPLC) can be used to separate the PEGylated protein from the unreacted protein and PEG reagent.

  • Mass Spectrometry (MS): MALDI-TOF MS and ESI-MS can determine the molecular weight of the conjugate, confirming the degree of PEGylation and identifying heterogeneity.

  • Capillary Electrophoresis (CE): This technique can also be used to assess the purity and heterogeneity of the PEGylated product.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during this compound bioconjugation.

Problem Possible Cause Recommended Solution
Low Conjugation Yield Hydrolysis of NHS-activated PEG: The reactive NHS ester has a limited half-life in aqueous solutions, especially at higher pH.- Prepare the NHS-activated PEG solution immediately before use.- Optimize the reaction pH to be within the 7.2-8.0 range to balance aminolysis and hydrolysis rates.- Increase the molar excess of the activated PEG reagent.
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete for the NHS-activated PEG.- Perform a buffer exchange of the biomolecule solution to an amine-free buffer (e.g., PBS, Borate buffer) before adding the PEG reagent.
Low concentration of reactants: Dilute protein solutions can lead to less efficient conjugation.- If possible, increase the concentration of the protein or biomolecule.
Inaccessible amine groups on the biomolecule: The target amine groups may be buried within the 3D structure of the protein.- Consider gentle denaturation of the protein to expose more reactive sites, if this does not compromise its activity.- Explore alternative conjugation chemistries targeting other functional groups.
Lack of Site-Specificity / Heterogeneous Product Multiple reactive sites: Proteins often have multiple lysine residues and an N-terminus, leading to a mixture of PEGylated species with varying numbers of PEG chains attached (PEGmers).- Optimize the molar ratio of PEG to protein to favor mono-PEGylation.- Consider site-directed mutagenesis to remove reactive lysine residues if a specific conjugation site is desired.- Employ purification techniques like ion-exchange chromatography (IEX) to separate different PEGylated forms.
Side reactions with other amino acids: Reaction with serine, threonine, or tyrosine can contribute to product heterogeneity.- Lower the reaction pH towards 7.2-7.5 to disfavor reactions with hydroxyl groups.- Consider post-reaction treatment with hydroxylamine (B1172632) to selectively cleave the less stable ester bonds formed with these residues.
Protein Aggregation or Precipitation Changes in protein properties: PEGylation can alter the isoelectric point and hydrophobicity of a protein, potentially leading to aggregation.- Optimize the reaction conditions, including buffer composition and ionic strength.- Screen for excipients or stabilizers that can prevent aggregation.- PEGylation itself has been shown to mitigate protein aggregation under certain conditions by acting as a stabilizer.
Over-modification: Excessive PEGylation can lead to insolubility.- Reduce the molar excess of the activated PEG reagent to control the degree of PEGylation.
Loss of Biological Activity PEGylation at or near the active site: A PEG chain attached near the active site of an enzyme or the binding site of an antibody can cause steric hindrance.- If possible, use site-directed PEGylation strategies to avoid modification of critical residues.- Vary the length and structure of the PEG linker.
Conformational changes in the protein: The conjugation process or the presence of the PEG chain may alter the protein's native conformation.- Perform functional assays to assess the biological activity of the purified PEGylated conjugate.- Characterize the secondary and tertiary structure of the conjugate using techniques like circular dichroism (CD) spectroscopy.

III. Data Presentation

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

This table illustrates the significant impact of pH on the stability of the NHS ester, a critical factor in optimizing conjugation efficiency.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours
8.04~1 hour
8.6410 minutes

Table 2: Relative Reactivity of NHS Esters with Different Nucleophiles

This table provides a qualitative comparison of the reaction rates of NHS esters with the primary target (primary amines) and common side-reactants.

Nucleophile Functional Group Relative Reaction Rate Resulting Linkage Linkage Stability
Primary Amine -NH₂HighAmideVery Stable
Hydroxide (Water) -OHModerate (pH-dependent)Carboxylic Acid (hydrolysis)N/A
Serine/Threonine -OHLowEsterLabile (less stable than amide)
Tyrosine Phenolic -OHVery LowEsterLabile

IV. Experimental Protocols

Protocol 1: General Procedure for NHS-activated this compound Bioconjugation

This protocol provides a starting point for the conjugation of an NHS-activated this compound to a protein. Optimization will be required for each specific biomolecule.

Materials:

  • Protein or other amine-containing biomolecule in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).

  • NHS-activated this compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography, or dialysis).

Procedure:

  • Protein Preparation:

    • Ensure the protein is in a suitable amine-free buffer at a concentration of 1-10 mg/mL.

    • If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange using dialysis or a desalting column.

  • Preparation of Activated PEG Solution:

    • Allow the NHS-activated this compound vial to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the activated PEG in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).

  • Conjugation Reaction:

    • Add a calculated molar excess (e.g., 10 to 50-fold) of the activated PEG solution to the protein solution with gentle stirring. The final concentration of the organic solvent should ideally be less than 10% (v/v).

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-activated PEG. Incubate for an additional 30 minutes.

  • Purification of the Conjugate:

    • Remove the unreacted PEG, hydrolyzed PEG, and quenching buffer components from the PEGylated protein using a suitable purification method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

  • Characterization:

    • Analyze the purified conjugate using appropriate techniques (e.g., SDS-PAGE, HPLC, Mass Spectrometry) to determine the degree of PEGylation, purity, and integrity of the product.

Protocol 2: Analysis of PEGylation Products by SEC-HPLC

Objective: To separate and quantify the PEGylated protein, unreacted protein, and free PEG.

Instrumentation:

  • HPLC system with a UV detector and a size-exclusion column suitable for the molecular weight range of the protein and its conjugate.

Mobile Phase:

  • A typical mobile phase is 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the purified conjugate and control samples (unmodified protein and free PEG) in the mobile phase.

  • Injection: Inject the samples onto the SEC column.

  • Elution: Run the separation under isocratic conditions.

  • Detection: Monitor the elution profile at 280 nm (for protein) and potentially with a refractive index (RI) detector if quantification of the free PEG is required.

  • Analysis: The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius. The free PEG will elute at a position corresponding to its molecular weight. The degree of PEGylation and the amount of unreacted protein can be estimated from the peak areas.

V. Mandatory Visualizations

Workflow for this compound Bioconjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein in Amine-Free Buffer conjugation Mix Protein and Activated PEG (pH 7.2-8.0) protein_prep->conjugation peg_prep Dissolve NHS-activated This compound in DMSO/DMF peg_prep->conjugation quench Quench with Amine Buffer (e.g., Tris) conjugation->quench purification Purify Conjugate (SEC, IEX, or Dialysis) quench->purification analysis Characterize Product (HPLC, MS, SDS-PAGE) purification->analysis

Caption: Experimental workflow for this compound bioconjugation.

Reaction Pathways in NHS-Ester Bioconjugation cluster_desired Desired Reaction cluster_side Side Reactions start NHS-activated This compound amine Primary Amine (Lysine, N-terminus) start->amine Aminolysis water Water (Hydrolysis) start->water Hydrolysis other_aa Other Nucleophiles (Ser, Thr, Tyr) start->other_aa O-acylation amide Stable Amide Bond (PEGylated Protein) amine->amide inactive_peg Inactive Carboxyl-PEG water->inactive_peg unstable_ester Unstable Ester Bond other_aa->unstable_ester

Caption: Desired and side reaction pathways in NHS-ester chemistry.

Troubleshooting Logic for Low Conjugation Yield start Low Yield? check_buffer Amine-free buffer used? start->check_buffer check_ph pH between 7.2 and 8.0? check_buffer->check_ph Yes solution_buffer Solution: Buffer exchange to amine-free buffer. check_buffer->solution_buffer No check_peg PEG activated freshly? check_ph->check_peg Yes solution_ph Solution: Adjust pH. check_ph->solution_ph No check_ratio Molar ratio of PEG sufficient? check_peg->check_ratio Yes solution_peg Solution: Prepare fresh activated PEG. check_peg->solution_peg No solution_ratio Solution: Increase molar excess of PEG. check_ratio->solution_ratio No

Caption: Decision tree for troubleshooting low conjugation yield.

References

how to improve the yield of Amino-PEG16-alcohol coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG16-alcohol coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. The direct coupling of an amine to an alcohol is a challenging chemical transformation that typically requires specific activation strategies. This resource provides detailed answers to frequently asked questions, troubleshooting workflows, and optimized protocols.

Frequently Asked Questions (FAQs)
Q1: My reaction yield is unexpectedly low. What are the common causes and how can I troubleshoot this?

Low yield is the most frequent issue and can stem from multiple factors throughout the experimental process. The primary causes include inefficient alcohol activation, suboptimal reaction conditions, reagent degradation, and competing side reactions.

A systematic approach is crucial for identifying the root cause. Start by verifying the integrity of your starting materials and then critically evaluate each step of the reaction and purification process.

Below is a troubleshooting workflow to guide your investigation.

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents 1. Verify Reagent Quality start->check_reagents reagent_purity Impure/Degraded Starting Materials? check_reagents->reagent_purity check_conditions 2. Assess Reaction Conditions condition_ph Suboptimal pH? check_conditions->condition_ph check_side_reactions 3. Investigate Side Reactions side_hydrolysis Hydrolysis of Activated Species? check_side_reactions->side_hydrolysis check_purification 4. Evaluate Purification purify_loss Product Loss During Workup/Purification? check_purification->purify_loss reagent_purity->check_conditions No solution_reagents Solution: - Use fresh, high-purity reagents. - Store sensitive reagents (e.g., activated PEGs) under inert gas. reagent_purity->solution_reagents Yes condition_temp Incorrect Temp./Time? condition_ph->condition_temp No solution_ph Solution: - Optimize pH for amine nucleophilicity (typically pH 7-8.5). - Use non-nucleophilic buffers (PBS, Borate). condition_ph->solution_ph Yes condition_temp->check_side_reactions No solution_temp Solution: - Monitor reaction progress (TLC, HPLC). - Adjust time/temperature accordingly. condition_temp->solution_temp Yes side_buffer Interference from Buffer (e.g., Tris)? side_hydrolysis->side_buffer No solution_hydrolysis Solution: - Use anhydrous solvents. - Prepare activated reagents immediately before use. side_hydrolysis->solution_hydrolysis Yes side_buffer->check_purification No solution_buffer Solution: - Switch to a non-amine-containing buffer like PBS or Borate. side_buffer->solution_buffer Yes solution_purification Solution: - Optimize purification method (e.g., SEC, IEX). - Analyze all fractions for product. purify_loss->solution_purification Yes

Troubleshooting workflow for low reaction yield.
Q2: What is the best chemical strategy to couple an amine to an alcohol?

Directly reacting an amine with an alcohol is generally ineffective because the hydroxyl group (-OH) is a poor leaving group[1]. A successful coupling requires one of two main strategies:

  • Two-Step Alcohol Activation: This is the most common and reliable method. The alcohol is first converted into a species with a good leaving group (e.g., a tosylate, mesylate, or halide). This activated intermediate is then readily displaced by the nucleophilic amine in an SN2 reaction.

  • One-Pot Catalytic Coupling: Advanced methods can form a C-N bond directly from an alcohol and an amine using a catalyst. These often proceed through a "borrowing hydrogen" mechanism, where the catalyst temporarily oxidizes the alcohol to an aldehyde, which then forms an imine with the amine, and the catalyst subsequently reduces the imine to the final product[2][3]. Another approach is oxidative amidation, which uses a catalyst and an oxidant to form an amide bond directly[4].

G Strategies for Amine-Alcohol Coupling cluster_0 Two-Step Activation Strategy cluster_1 One-Pot Catalytic Strategy A_Start R-OH + Amino-PEG A_Step1 Step 1: Activation (e.g., TsCl, pyridine) A_Start->A_Step1 A_Intermediate Intermediate R-OTs A_Step1->A_Intermediate A_Step2 Step 2: Nucleophilic Substitution (Amino-PEG) A_Intermediate->A_Step2 A_Product Final Product R-NH-PEG A_Step2->A_Product B_Start R-OH + Amino-PEG B_Step1 Catalytic Cycle (e.g., Cu/ABNO, O2) B_Start->B_Step1 B_Product Final Product (e.g., Amide) B_Step1->B_Product

Comparison of coupling strategies.
Q3: How do I choose the right reaction conditions (pH, solvent, temperature)?

Optimal conditions depend heavily on the chosen chemical strategy and the stability of your molecules.

  • pH: This is one of the most critical factors when working with amines[5][6]. For the amine to be an effective nucleophile, it must be in its deprotonated, free-base form. However, many activated reagents (like NHS esters, if you convert the alcohol to an acid first) are prone to hydrolysis at high pH. A compromise is essential.

  • Solvent: Aprotic polar solvents like DMF, DMSO, or THF are commonly used as they can dissolve the PEG reagent and other reactants without interfering with the reaction[1][7]. Always use anhydrous (dry) solvents to prevent hydrolysis of activated intermediates[8].

  • Temperature: Many coupling reactions proceed well at room temperature. However, if the reaction is slow due to steric hindrance, gentle heating may be required[8]. Conversely, some sensitive reagents may require cooling to minimize side reactions[9][10]. Monitoring the reaction over time is key to finding the optimal balance.

Table 1: General Guidance on Reaction Conditions

Parameter Condition Rationale & Considerations
pH 7.0 - 8.5 Balances amine nucleophilicity with stability of activated groups. At pH > 9, hydrolysis of esters increases significantly[5]. For reductive amination, pH 5-7 is often optimal[11].
Solvent Anhydrous DMF, DCM, THF Good solubility for PEG and reactants. Must be anhydrous to prevent hydrolysis of activated species[8].
Temperature 4°C to 50°C Start at room temperature. Cool to 4°C for sensitive reagents or heat gently for sterically hindered couplings. Higher temperatures can increase side reactions[9][12].
Reactant Ratio 1.1 - 5 equivalents of one reagent A slight excess of the less valuable or more stable reagent can drive the reaction to completion. A large excess can complicate purification.

| Buffer | PBS, Borate, HEPES | Avoid amine-containing buffers like Tris, as they will compete with the Amino-PEG for the activated site[8]. |

Q4: What are common side reactions and how can I minimize them?

Side reactions are a primary cause of low yield and purification difficulties. Awareness of potential side reactions allows for proactive mitigation.

  • Hydrolysis: Activated species are susceptible to reaction with water. Using anhydrous solvents and fresh reagents is critical[8].

  • Reaction with Buffer: Nucleophilic buffers (e.g., Tris) can react with your activated molecule, consuming it and reducing the yield of your desired product[8].

  • O-acylation: If using a strategy that involves an acylating agent, there is a risk of undesired reaction at the alcohol of the this compound itself, if it has a free hydroxyl group[8]. This can be minimized by controlling pH and stoichiometry.

  • Formation of Byproducts: Certain coupling agents can form stable byproducts that are difficult to remove. For example, using carbodiimides like EDC can lead to the formation of N-acylurea byproducts if the reaction is inefficient[8].

  • Cross-linking: If your target molecule has multiple reactive sites, the PEG reagent can react with more than one molecule, leading to aggregation and precipitation[11]. This can be controlled by adjusting the molar ratio of the reactants.

Q5: What is the best method to purify my final PEGylated product?

Purification of PEGylated molecules is notoriously challenging due to their high polarity, molecular weight distribution, and tendency to streak on standard silica (B1680970) gel chromatography[13].

  • Size Exclusion Chromatography (SEC): This is one of the most effective methods. It separates molecules based on their hydrodynamic radius, effectively removing unreacted small molecules from the larger PEGylated product[].

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEG chains can shield the charges on a molecule's surface, IEX can be used to separate the PEGylated product from the unreacted starting material[].

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and can be a useful complementary technique to IEX[][15].

  • Aqueous Biphasic Systems (ABS): This liquid-liquid extraction technique can be used for the purification of PEGylated conjugates from unreacted protein or other impurities[16].

Table 2: Comparison of Purification Techniques for PEGylated Compounds

Technique Principle of Separation Advantages Disadvantages
Size Exclusion (SEC) Hydrodynamic Volume (Size) Excellent for removing small molecule impurities and unreacted PEG[]. Low resolution for species of similar size.
Ion Exchange (IEX) Net Charge High capacity; can separate based on degree of PEGylation[]. Requires charged species; PEG can mask charges.
Hydrophobic Interaction (HIC) Hydrophobicity Orthogonal to IEX; useful for proteins that are difficult to purify by IEX[]. Lower capacity; resolution can be poor[].

| Reverse Phase HPLC | Polarity | High resolution for analytical purposes. | Can be challenging for large, polar PEG molecules; often requires strong solvents. |

Experimental Protocols
Protocol 1: Two-Step Coupling via Alcohol Activation (Tosylation)

This protocol describes the activation of a terminal alcohol group with tosyl chloride (TsCl) followed by nucleophilic substitution with this compound.

Step A: Activation of the Alcohol

  • Dissolve Substrate: Dissolve the alcohol-containing substrate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or pyridine (B92270) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C in an ice bath.

  • Add Base: Add pyridine or triethylamine (B128534) (1.5 - 2.0 eq).

  • Add Activating Agent: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

  • React: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-16 hours).

  • Workup: Quench the reaction by adding cold water. Extract the product with DCM or ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify: Purify the resulting tosylated intermediate by flash column chromatography on silica gel.

Step B: Coupling with this compound

  • Dissolve Reagents: Dissolve the purified tosylated intermediate (1.0 eq) and this compound (1.2 eq) in an anhydrous polar aprotic solvent such as DMF.

  • Add Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq) to act as a proton scavenger.

  • React: Heat the reaction mixture to 50-70°C and stir under an inert atmosphere. Monitor the reaction progress by HPLC or LC-MS.

  • Workup & Purification: Once the reaction is complete, cool the mixture and dilute with water. The purification strategy will depend on the product's properties but will likely involve SEC or preparative HPLC to isolate the final PEGylated conjugate.

Protocol 2: One-Pot Catalytic Oxidative Amidation

This protocol is based on modern catalytic methods for directly coupling an alcohol and an amine to form an amide, adapted from literature procedures[4].

  • Prepare Catalyst Solution: In a reaction vessel, combine CuI (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (tBubpy, 10 mol%), and ABNO (9-Azabicyclo[3.3.1]nonane N-oxyl, 6 mol%) in acetonitrile (B52724) (MeCN).

  • Add Reactants: To the catalyst solution, add the alcohol-containing substrate (1.0 eq) and the this compound (1.1 eq).

  • React: Stir the reaction mixture vigorously under an atmosphere of air or oxygen (O₂) at room temperature.

  • Monitor: Monitor the reaction progress by HPLC or LC-MS until the starting materials are consumed.

  • Purification: Upon completion, concentrate the reaction mixture and purify the crude product using an appropriate method such as SEC or preparative HPLC to isolate the desired amide-linked PEG conjugate.

References

minimizing hydrolysis of activated esters in reactions with Amino-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the hydrolysis of activated esters during their reaction with Amino-PEG16-alcohol. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reacting activated esters with this compound?

A1: The primary challenge is the competition between the desired reaction with the primary amine of this compound (aminolysis) and the undesired reaction with water (hydrolysis)[1][2][3][4]. Activated esters, such as N-hydroxysuccinimide (NHS) esters, are susceptible to hydrolysis, which converts the ester into a non-reactive carboxylic acid, thereby reducing the yield of the desired conjugate[4][5][6].

Q2: What is the optimal pH for reacting an activated ester with this compound?

A2: The optimal pH for the reaction is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the activated ester[5]. A pH range of 7.2-8.5 is generally recommended[7][8][9][10][11][12][13]. For many applications, a pH of 8.3-8.5 is considered optimal to ensure a sufficient concentration of the deprotonated, nucleophilic amine while managing the rate of hydrolysis[10][14][15][16].

Q3: Which buffers should I use for the conjugation reaction?

A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with the this compound for reaction with the activated ester[7][10][14][17][18]. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate (B84403), HEPES, and borate (B1201080) buffers[5][7][10][12]. A 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer is a common choice[5][10][14][15].

Q4: My activated ester is not soluble in the aqueous reaction buffer. What should I do?

A4: Many non-sulfonated activated esters have poor water solubility[10][19]. In this case, the ester should first be dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture containing the this compound[10][14][15][16][18][19]. It is critical to use high-quality, amine-free DMF, as degraded DMF can contain dimethylamine, which will react with the ester[10][15][16]. The final concentration of the organic solvent in the reaction mixture should be kept low, typically not exceeding 10%[20].

Q5: How can I stop the reaction?

A5: The reaction can be stopped by adding a quenching buffer that contains a high concentration of a primary amine to consume any remaining activated ester[5][10]. Common quenching buffers include 1 M Tris-HCl, pH 8.0, or 1 M glycine[5][10][17]. An incubation of 15-30 minutes with the quenching buffer is typically sufficient[5].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Suboptimal pH: If the pH is too low, the primary amine of the this compound is protonated and non-nucleophilic. If the pH is too high, the hydrolysis of the activated ester dominates.[5][15][16]Verify the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5.[7][11] A pH of 8.3-8.5 is often ideal.[14][15][16]
Hydrolysis of Activated Ester: The activated ester is moisture-sensitive and can hydrolyze before or during the reaction.[4][7][17][18]Prepare the activated ester solution immediately before use.[5][7][17][18] Store the solid reagent in a desiccated environment at -20°C and allow it to equilibrate to room temperature before opening to prevent condensation.[7][17][18][20]
Use of Amine-Containing Buffers: Buffers like Tris or glycine (B1666218) will compete with the this compound for the activated ester.[7][14]Perform a buffer exchange to an amine-free buffer such as PBS, sodium bicarbonate, or sodium phosphate.[5][7][17]
Inactive Reagents: The this compound or the activated ester may have degraded due to improper storage.Ensure proper storage of both reagents as per the manufacturer's instructions. Test the activity of the activated ester if degradation is suspected.
Insufficient Molar Ratio: The concentration of the activated ester may be too low relative to the this compound, especially in dilute solutions.Increase the molar excess of the activated ester. A 5- to 20-fold molar excess is a common starting point.[5][16]
Inconsistent Results Acidification of Reaction Mixture: During large-scale reactions, the hydrolysis of the activated ester can release N-hydroxysuccinimide, leading to a drop in pH.[10][14][16]Monitor the pH of the reaction mixture, especially for longer reaction times or large-scale preparations. Use a more concentrated buffer to maintain a stable pH.[10][14][16]
Variable Reagent Quality: Impurities in the activated ester or solvents can affect the reaction outcome.Use high-quality reagents, including anhydrous DMSO or amine-free DMF.[10][15]
Presence of Side Products Reaction with Hydroxyl Group: While much less reactive than the primary amine, the terminal alcohol of the this compound could potentially react under certain conditions.The reaction with the primary amine is significantly favored at the recommended pH range of 7.2-8.5. Sticking to the established protocol should minimize any potential side reactions with the hydroxyl group.
Non-specific Binding: The hydrolyzed, non-reactive label may bind non-covalently to the target molecule.[6]After quenching the reaction, purify the conjugate using methods like size-exclusion chromatography (desalting column) or dialysis to remove excess reagents and byproducts.[5][6]

Quantitative Data Summary

Table 1: pH Effects on NHS Ester Reactions

pH Level Effect on Amino Group Effect on NHS Ester Overall Reaction Efficiency
< 7.0Predominantly protonated (-NH3+), non-nucleophilic[5][16]Relatively stable to hydrolysisLow, due to unreactive amine
7.2 - 8.5Increasing deprotonation (-NH2), more nucleophilic[5][11]Moderate rate of hydrolysis[12][13]Optimal range for conjugation [7][9][11]
> 8.5Fully deprotonated and highly reactiveSignificant and rapid hydrolysis[5][12][13][15][21]Low, due to rapid ester degradation

Table 2: Half-life of NHS Esters in Aqueous Solution

pH Temperature (°C) Approximate Half-life
7.004 - 5 hours[12][13][21]
8.6410 minutes[12][13][21]

Experimental Protocols

Protocol 1: General Procedure for Conjugating an Activated Ester to this compound

  • Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, and adjust the pH to 8.3.[5][10][14]

  • This compound Solution Preparation: Dissolve the this compound in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

  • Activated Ester Solution Preparation: Immediately before initiating the reaction, dissolve the activated ester in a minimal amount of anhydrous DMSO or amine-free DMF.[5][10][14][15][16]

  • Reaction Initiation: Add the desired molar excess (e.g., 5- to 20-fold) of the dissolved activated ester to the this compound solution while gently vortexing.[5]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[5][14][22] The optimal time may vary depending on the specific reactants.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[5]

  • Purification: Remove excess, unreacted reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[5][6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_buffer Prepare Amine-Free Buffer (pH 7.2-8.5) prep_peg Dissolve this compound in Buffer prep_buffer->prep_peg initiate_reaction Add Ester to PEG Solution prep_peg->initiate_reaction prep_ester Dissolve Activated Ester in DMSO/DMF prep_ester->initiate_reaction incubate Incubate (1-4h at RT or overnight at 4°C) initiate_reaction->incubate quench Quench with Amine Buffer (e.g., Tris) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Analyze Product purify->analyze

Caption: Experimental workflow for activated ester conjugation.

competing_reactions cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) activated_ester Activated Ester peg_amine This compound activated_ester->peg_amine pH 7.2-8.5 water Water (H₂O) activated_ester->water Higher pH increases rate amide_bond Stable Amide Bond (Conjugate) peg_amine->amide_bond inactive_acid Inactive Carboxylic Acid water->inactive_acid

Caption: Competing reactions of an activated ester.

References

strategies to reduce steric hindrance in Amino-PEG16-alcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amino-PEG16-alcohol Reactions

This guide provides troubleshooting strategies and answers to frequently asked questions regarding steric hindrance in reactions involving this compound. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My conjugation reaction with this compound is showing low yield. What are the likely causes related to steric hindrance?

Low yields in PEGylation reactions, especially with long-chain PEGs like PEG16, are often attributed to steric hindrance. The bulky, flexible PEG chain can physically obstruct the reactive amino group, preventing it from efficiently attacking the target functional group on your molecule of interest (e.g., an activated ester like NHS-ester). This "self-shielding" effect is a primary contributor to reduced reaction efficiency. Other factors include suboptimal reaction conditions and the nature of the substrate itself.

Q2: How can I modify my reaction conditions to overcome steric hindrance?

Several parameters can be adjusted to improve reaction efficiency:

  • Increase Reaction Time and Temperature: Allowing the reaction to proceed for a longer duration (e.g., 4-24 hours) or at a slightly elevated temperature (e.g., room temperature to 37°C) can provide more opportunities for the reactive groups to overcome the steric barrier and interact. However, be mindful of the stability of your starting materials at higher temperatures.

  • Optimize pH: For reactions involving primary amines, such as the one in this compound, maintaining a pH between 7.0 and 8.5 is crucial. In this range, the amine is sufficiently deprotonated and nucleophilic to attack an electrophilic center, while minimizing hydrolysis of activated esters.

  • Use an Excess of the PEG Reagent: Increasing the molar ratio of the this compound to your substrate can shift the reaction equilibrium towards product formation. A 2 to 10-fold molar excess is a common starting point.

Q3: Are there alternative coupling chemistries that are less sensitive to steric hindrance?

Yes, if standard amide bond formation (e.g., via NHS-ester) is inefficient, consider chemistries that are less sterically demanding or proceed through different mechanisms:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) are highly efficient and orthogonal reactions that are generally less affected by steric hindrance. This would require modifying your substrate to contain an alkyne or azide (B81097) and using a corresponding PEG derivative.

  • Hydrazone or Oxime Ligation: These reactions are highly specific and can be performed under mild conditions. They involve the reaction of a hydrazine (B178648) or alkoxyamine with an aldehyde or ketone, respectively.

Q4: Can the choice of solvent impact steric hindrance?

Absolutely. The solvent can influence the conformation of the PEG chain.

  • Aprotic Polar Solvents: Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often preferred as they can help to extend the PEG chain, potentially reducing the self-shielding effect and improving the accessibility of the terminal amino group.

  • Aqueous Buffers: While common, the PEG chain may adopt a more coiled conformation in aqueous solutions, which can exacerbate steric hindrance. If using aqueous buffers, consider the addition of organic co-solvents to improve solubility and reagent accessibility.

Troubleshooting Workflow for Low-Yield Reactions

Below is a systematic approach to troubleshooting low-yield conjugations with this compound.

G start Start: Low Reaction Yield check_reagents Verify Reagent Quality (PEG, Substrate, Solvents) start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK increase_time_temp Increase Time & Temperature optimize_conditions->increase_time_temp adjust_ph Adjust pH (7.0-8.5) optimize_conditions->adjust_ph increase_excess Increase Molar Excess of PEG optimize_conditions->increase_excess change_solvent Change Solvent (e.g., DMF, DMSO) increase_time_temp->change_solvent No Improvement end End: Improved Yield increase_time_temp->end Success adjust_ph->change_solvent No Improvement adjust_ph->end Success increase_excess->change_solvent No Improvement increase_excess->end Success alternative_chem Consider Alternative Chemistry change_solvent->alternative_chem No Improvement change_solvent->end Success click_chem Click Chemistry (CuAAC, SPAAC) alternative_chem->click_chem oxime_ligation Hydrazone/Oxime Ligation alternative_chem->oxime_ligation click_chem->end Success oxime_ligation->end Success G reaction_yield Reaction Yield steric_hindrance Steric Hindrance steric_hindrance->reaction_yield Negatively Impacts ph pH (7.0-8.5) amine_nucleophilicity Amine Nucleophilicity ph->amine_nucleophilicity Increases ester_hydrolysis NHS-Ester Hydrolysis ph->ester_hydrolysis Increases (if > 8.5) temperature Increased Temperature kinetic_energy Kinetic Energy temperature->kinetic_energy Increases peg_excess Molar Excess of PEG peg_excess->reaction_yield Positively Impacts solvent Aprotic Polar Solvent peg_conformation Extended PEG Conformation solvent->peg_conformation Promotes amine_nucleophilicity->reaction_yield Positively Impacts kinetic_energy->reaction_yield Positively Impacts peg_conformation->reaction_yield Positively Impacts

Validation & Comparative

A Comparative Guide to Amino-PEG16-alcohol and Other PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, pharmacokinetics, efficacy, and toxicity. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools for optimizing ADC performance. Their inherent hydrophilicity can mitigate the aggregation issues associated with hydrophobic payloads and enhance the overall pharmacological properties of the conjugate.[1][2] This guide provides a detailed comparison of Amino-PEG16-alcohol with other discrete PEG linkers of varying lengths, supported by experimental data, to inform the rational design of next-generation ADCs.

The Balancing Act: How PEG Linker Length Influences ADC Performance

The length of the PEG chain in an ADC linker is a key determinant of its behavior in vitro and in vivo. The choice of a specific PEG linker length, such as that offered by this compound, represents a balance between optimizing pharmacokinetic properties and maintaining potent cytotoxicity.[1]

Key Advantages of Incorporating PEG Linkers in ADCs:

  • Enhanced Hydrophilicity and Reduced Aggregation: The conjugation of potent, often hydrophobic, small molecule drugs to a large, hydrophilic antibody can lead to significant stability issues, most notably aggregation.[3] PEG linkers impart hydrophilicity to the ADC construct, creating a hydration shell that can prevent the hydrophobic interactions between ADC molecules that lead to the formation of soluble and insoluble aggregates.[4]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life.[5][6] This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.[5]

  • Higher Drug-to-Antibody Ratios (DAR): Hydrophilic linkers can enable the conjugation of a higher number of drug molecules per antibody without leading to aggregation and rapid clearance, which can enhance therapeutic efficacy.[1]

Comparative Analysis of ADC Performance by PEG Linker Length

The following tables summarize quantitative data from various preclinical studies, comparing key performance metrics of ADCs with different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rodents

LinkerADC Construct (Antibody-Payload)Animal ModelPlasma Half-life (t½)Clearance RateReference
No PEG Trastuzumab-DM1Mouse-High[7]
PEG2 Generic IgG-MMAERat-~10 mL/day/kg[7]
PEG4 Generic IgG-MMAERat-~7 mL/day/kg[7]
PEG8 Generic IgG-MMAERat~40 h~5 mL/day/kg[5][7]
PEG12 Generic IgG-MMAERat~50 h~5 mL/day/kg[5][7]
This compound (Inferred) Generic IgG-MMAERat~50 h~5 mL/day/kg[5]
PEG24 Generic IgG-MMAERat~50 h~5 mL/day/kg[5][7]
PEG4k ZHER2-MMAEMouse49.2 min-[8]
PEG10k ZHER2-MMAEMouse219.0 min-[8]

Note: Data for this compound is inferred based on the trend observed where a plateau in clearance is reached around PEG8. Specific experimental data for a PEG16 linker was not available in the reviewed literature.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

LinkerADC Construct (Antibody-Payload)Cell LineIC50Fold Reduction vs. No PEGReference
No PEG ZHER2-SMCC-MMAENCI-N87Potent-[8]
PEG4k ZHER2-PEG4K-MMAENCI-N87Reduced Potency4.5-fold[8][9]
PEG10k ZHER2-PEG10K-MMAENCI-N87Reduced Potency22-fold[8][9]
PEG24 anti-Trop2-mPEG24-MMAEBxPC3PotentNot significant[10]

Table 3: Impact of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)

LinkerADC ConstructXenograft ModelTumor Growth Inhibition (%)Reference
No PEG Generic ADC-Low[1]
PEG2 Generic ADCL540cy35-45[1]
PEG4 Generic ADCL540cy35-45[1]
PEG8 Generic ADCL540cy75-85[1]
PEG12 Generic ADCL540cy75-85[1]
This compound (Inferred) Generic ADCL540cy75-85[1]
PEG24 Generic ADCL540cy75-85[1]
PEG10k ZHER2-PEG10K-MMAENCI-N87>80[5]

Note: Data for this compound is inferred based on the observed plateau in efficacy for linkers of PEG8 and longer.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of ADCs with discrete PEG linkers. Below are representative protocols for key experiments.

ADC Synthesis and Characterization
  • Antibody Modification (Thiol-based conjugation):

  • Drug-Linker Preparation:

    • The this compound is first functionalized with a maleimide (B117702) group at the alcohol terminus to enable conjugation to the antibody's thiol groups.

    • The cytotoxic payload is then attached to the amino terminus of the PEG linker.

  • Conjugation:

    • The maleimide-functionalized PEG16-payload is added to the reduced antibody solution and incubated to allow for the formation of a stable thioether bond.[1]

  • Purification:

    • The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.[1]

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determined using techniques such as UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

    • Purity and Aggregation: Assessed by SEC-MALS (Size-Exclusion Chromatography with Multi-Angle Light Scattering).[11][12]

    • Identity and Integrity: Confirmed by mass spectrometry.

In Vitro Cytotoxicity Assay
  • Cell Culture:

    • Culture target antigen-positive and antigen-negative cancer cell lines in appropriate media.

  • ADC Treatment:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC and control antibody in culture medium.

    • Add the ADC or control solutions to the wells and incubate for a defined period (e.g., 72-96 hours).

  • Cell Viability Assessment:

    • Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Pharmacokinetic (PK) Study in Mice
  • Animal Model:

    • Use healthy mice (e.g., BALB/c or athymic nude mice).[13]

  • ADC Administration:

    • Administer a single intravenous (IV) dose of the ADC via the tail vein.[13]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours post-dose).[13][14]

  • Sample Processing:

    • Isolate plasma from the blood samples by centrifugation.

  • Quantification:

    • Measure the concentration of the total antibody and/or conjugated ADC in plasma using an enzyme-linked immunosorbent assay (ELISA).[14]

    • Quantify the concentration of the released payload using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as half-life (t½), clearance, and area under the curve (AUC) using appropriate software (e.g., WinNonlin).[15]

In Vivo Efficacy Study in Xenograft Models
  • Tumor Model:

    • Implant human tumor cells subcutaneously into immunodeficient mice (e.g., athymic nude mice).[13]

  • Treatment:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[14]

    • Administer the ADC and control vehicles (e.g., saline, unconjugated antibody) intravenously.[13]

  • Monitoring:

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint:

    • Conclude the study when tumors in the control group reach a predefined size or at a set time point.[1]

  • Data Analysis:

    • Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.[1]

Visualizing Workflows and Pathways

To better illustrate the principles and processes discussed, the following diagrams have been generated using the DOT language.

ADC_Structure Antibody Monoclonal Antibody Linker This compound Linker Antibody->Linker Payload Cytotoxic Payload Linker->Payload

General structure of a PEGylated Antibody-Drug Conjugate.

ADC_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Preclinical Evaluation A Antibody Modification C Conjugation A->C B Drug-Linker (this compound) B->C D Purification (SEC) C->D E Characterization (DAR, Purity) D->E F In Vitro Cytotoxicity E->F G Pharmacokinetics (Mice) F->G H In Vivo Efficacy (Xenograft) G->H

Experimental workflow for ADC development and evaluation.

ADC_Internalization ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Released Payload Lysosome->Payload Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Mechanism of ADC internalization and payload release.

Conclusion

The selection of an appropriate PEG linker is a critical step in the design of a successful ADC. The length of the PEG chain significantly impacts the ADC's physicochemical properties, pharmacokinetics, and ultimately, its therapeutic index. While longer PEG linkers, such as those with 12 or more PEG units, generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads, a potential trade-off with in vitro potency may exist.[1][8]

An this compound linker is expected to provide a favorable balance, offering significant improvements in solubility, stability, and circulation half-life, which can translate to enhanced tumor accumulation and efficacy. The provided experimental protocols and comparative data serve as a guide for researchers to systematically evaluate and select the optimal PEG linker for their specific antibody, payload, and therapeutic application. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

A Comparative Guide to the Validation of PEGylation Sites on Proteins Modified with Amino-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of PEGylation sites on therapeutic proteins is critical for ensuring product consistency, efficacy, and safety. This guide provides a comparative analysis of the primary methodologies for validating the attachment sites of Amino-PEG16-alcohol, a heterobifunctional PEG linker, and other alternative PEGylation strategies. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of these techniques.

Proteins modified with this compound utilize the reactivity of the terminal amino group to form a stable amide bond with accessible carboxyl groups on the protein, such as the side chains of aspartic and glutamic acid, or the C-terminus. The terminal alcohol group remains available for subsequent conjugation or to influence the physicochemical properties of the conjugate. Validating the precise location of this PEGylation is paramount.

The primary methods for identifying PEGylation sites are mass spectrometry-based techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), along with Edman degradation for N-terminal sequence analysis.

Comparison of Key Validation Methodologies

The selection of a validation method depends on factors such as the complexity of the PEGylated protein, the desired level of detail, and available instrumentation. Mass spectrometry offers high sensitivity and the ability to analyze complex mixtures, while Edman degradation provides direct sequencing of the N-terminus.

FeatureMass Spectrometry (LC-MS/MS)MALDI-TOF MSEdman Degradation
Principle Enzymatic digestion of the protein followed by chromatographic separation and mass analysis of peptides.Ionization and mass analysis of intact or digested proteins.Sequential removal and identification of N-terminal amino acids.
Primary Application Precise localization of PEGylation sites within the protein's primary sequence.Determination of the molecular weight of PEGylated proteins and the degree of PEGylation.Confirmation of N-terminal PEGylation.
Sample Requirement MicrogramsSub-microgramPicomoles
Throughput HighHighLow
Resolution High (can distinguish between isomers)ModerateNot applicable for internal sites
Limitations Can be challenging for highly heterogeneous samples. Data analysis can be complex.May not be suitable for precise localization of PEGylation sites in complex mixtures.Only applicable to the N-terminus and is blocked by N-terminal modifications.

Experimental Protocols

Mass Spectrometry-Based Peptide Mapping for PEGylation Site Validation

This protocol outlines the general workflow for identifying PEGylation sites using a bottom-up proteomics approach with LC-MS/MS.

1. Sample Preparation:

  • Denaturation and Reduction: The PEGylated protein is denatured to unfold its structure and the disulfide bonds are reduced. This is typically achieved by incubation with a denaturing agent like urea (B33335) or guanidinium (B1211019) chloride, followed by a reducing agent such as dithiothreitol (B142953) (DTT).
  • Alkylation: Cysteine residues are alkylated to prevent the reformation of disulfide bonds. Iodoacetamide is a common alkylating agent.
  • Enzymatic Digestion: The protein is digested into smaller peptides using a specific protease, most commonly trypsin, which cleaves after lysine (B10760008) and arginine residues.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The resulting peptide mixture is separated using reverse-phase high-performance liquid chromatography (RP-HPLC). Peptides are eluted based on their hydrophobicity.
  • Mass Spectrometry: The eluted peptides are ionized, typically using electrospray ionization (ESI), and introduced into a mass spectrometer.
  • Tandem Mass Spectrometry (MS/MS): Peptide ions of interest are selected and fragmented to generate product ion spectra that reveal the amino acid sequence of the peptide.

3. Data Analysis:

  • The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides.
  • The presence of a PEG moiety on a peptide results in a characteristic mass shift. By identifying the PEGylated peptides and analyzing their fragmentation patterns, the specific amino acid residue to which the PEG is attached can be determined.

Edman Degradation for N-Terminal PEGylation Analysis

This method is used to confirm if PEGylation has occurred specifically at the N-terminus of the protein.

1. Protein Immobilization: The PEGylated protein is immobilized on a solid support, typically a polyvinylidene difluoride (PVDF) membrane.

2. Sequential Degradation:

  • The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).
  • The derivatized amino acid is then selectively cleaved from the peptide chain under acidic conditions.
  • The cleaved amino acid derivative is extracted and identified by chromatography.

3. Analysis:

  • The cycle is repeated for subsequent amino acids.
  • If the N-terminus is PEGylated, no amino acid will be released in the first cycle, confirming the modification at this position.

Alternative PEGylation Strategies and Their Validation

While this compound targets carboxyl groups, a variety of other PEGylation chemistries are available to target different functional groups on a protein. The choice of strategy influences the heterogeneity of the final product and the validation approach.

PEGylation StrategyTarget Residue(s)Common PEG ReagentValidation ApproachKey Advantages
Amine-Reactive PEGylation Lysine, N-terminusPEG-NHS ester, PEG-aldehydeLC-MS/MS, MALDI-TOF MSWell-established chemistry, multiple potential sites.
Thiol-Reactive PEGylation CysteinePEG-maleimide, PEG-vinyl sulfoneLC-MS/MS, Ellman's AssayHighly specific for free cysteines, allows for site-specific modification.
"Click Chemistry" Unnatural amino acidsPEG-alkyne, PEG-azideLC-MS/MSBio-orthogonal and highly specific, enabling precise control over the PEGylation site.
Enzymatic PEGylation Specific recognition sequencesPEG derivatives for enzymes like transglutaminase or sortaseLC-MS/MS, Activity AssaysHighly site-specific, occurs under mild conditions.

Visualizing the Workflow

PEGylation_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prot PEGylated Protein Denat Denaturation & Reduction Prot->Denat Alk Alkylation Denat->Alk Digest Enzymatic Digestion Alk->Digest LC LC Separation Digest->LC MS1 MS Scan (Full Peptides) LC->MS1 MS2 Tandem MS (Peptide Fragmentation) MS1->MS2 DB Database Search MS2->DB SiteID PEGylation Site Identification DB->SiteID

PEGylation_Strategies cluster_sites Potential PEGylation Sites cluster_reagents PEG Reagents Protein Protein Lys Lysine (Amine) Protein->Lys Cys Cysteine (Thiol) Protein->Cys Asp_Glu Asp/Glu (Carboxyl) Protein->Asp_Glu N_term N-terminus (Amine) Protein->N_term Unnatural Unnatural Amino Acid Protein->Unnatural PEG_NHS PEG-NHS Lys->PEG_NHS PEG_Mal PEG-Maleimide Cys->PEG_Mal Amino_PEG Amino-PEG (with EDC/NHS) Asp_Glu->Amino_PEG PEG_Ald PEG-Aldehyde N_term->PEG_Ald PEG_Azide PEG-Azide/Alkyne Unnatural->PEG_Azide

A Comparative Guide to the Mass Spectrometry Analysis of Amino-PEG16-alcohol Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide analysis, chemical labeling is a crucial step to enhance detection and enable quantification by mass spectrometry. This guide provides a comprehensive comparison of using Amino-PEG16-alcohol as a labeling reagent for peptides against other common alternatives. The information presented herein is supported by experimental data and established protocols to facilitate an informed choice of labeling strategy.

Introduction to Peptide Labeling with this compound

This compound is a chemical modification reagent featuring a 16-unit polyethylene (B3416737) glycol (PEG) chain with a terminal amino group and a terminal hydroxyl group. The primary amine allows for covalent attachment to peptides, typically at the C-terminus or the side chains of acidic amino acids (aspartic acid, glutamic acid) through the formation of a stable amide bond. This process, known as PEGylation, can improve the solubility and ionization efficiency of peptides in mass spectrometry analysis.

Experimental Workflow and Protocols

The general workflow for labeling peptides with this compound and subsequent mass spectrometry analysis involves peptide solubilization, activation of carboxyl groups, conjugation with the PEG reagent, and finally, analysis by LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis MS Analysis Peptide Peptide Sample Solubilization Solubilize Peptide in Buffer Peptide->Solubilization Activation Activate Carboxyl Groups (e.g., with EDC/NHS) Solubilization->Activation Conjugation Conjugate with This compound Activation->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purify Labeled Peptide (e.g., RP-HPLC) Quenching->Purification LC_Separation LC Separation Purification->LC_Separation MS1 MS1 Analysis (Precursor Ion Scan) LC_Separation->MS1 Fragmentation Fragmentation (MS/MS) (e.g., CID/HCD) MS1->Fragmentation MS2 MS2 Analysis (Fragment Ion Scan) Fragmentation->MS2 Data_Analysis Data Analysis MS2->Data_Analysis G Start Start: Quantitative Peptide Analysis Goal Goal Multiplexing Needed? Start->Goal Yes High-throughput Comparison Goal->Yes Yes No Single Sample Characterization Goal->No No Isobaric Isobaric Tagging (TMT, iTRAQ) Yes->Isobaric PEG PEGylation (e.g., this compound) No->PEG RelativeQuant Relative Quantification (MS2 Reporter Ions) Isobaric->RelativeQuant MS1Quant MS1 Quantification (Modified vs. Unmodified) PEG->MS1Quant

A Comparative Guide to HPLC Methods for Purity Assessment of Amino-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of polyethylene (B3416737) glycol (PEG) linkers is critical in the development of bioconjugates, antibody-drug conjugates (ADCs), and other advanced therapeutics. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Amino-PEG16-alcohol, a bifunctional linker featuring a terminal amino group and a hydroxyl group.

Introduction to Analytical Challenges

This compound, like most PEG derivatives, presents unique analytical challenges. The primary difficulty lies in its lack of a strong ultraviolet (UV) chromophore, rendering conventional UV-based HPLC detection inefficient. Furthermore, synthetic PEGs are often polydisperse, meaning they consist of a distribution of oligomers with varying numbers of ethylene (B1197577) glycol units. A robust analytical method must be able to resolve these different chain lengths and other potential impurities.

Potential impurities in a sample of this compound can include:

  • Polydispersity: A distribution of PEG chains with more or fewer than 16 ethylene glycol units.

  • Di-functional Impurities: Such as Diamino-PEG16 or PEG16-diol.

  • Unreacted Starting Materials: From the synthetic process.

This guide compares three common HPLC techniques—Reversed-Phase HPLC (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the comprehensive purity assessment of this compound.

Comparison of HPLC Methods

The selection of an appropriate HPLC method depends on the specific purity attribute being assessed. The following table summarizes the capabilities of each technique.

FeatureReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Primary Separation Principle HydrophobicityHydrodynamic Volume (Size)Polarity / Hydrophilicity
Primary Application Quantifying polydispersity, separating closely related small molecule impurities.Detecting high molecular weight aggregates or significant chain length variations.Separation of polar compounds, offering alternative selectivity to RP-HPLC.
Typical Column C18, C8, or specialized polymer-based columns (e.g., PLRP-S).[1][2]Porous silica (B1680970) or polymer-based with defined pore sizes (e.g., TSKgel G4000PWXL).[3][4]Amide, diol, or other polar stationary phases.
Common Detectors ELSD, CAD, Mass Spectrometry (MS). RI is possible for isocratic methods.[1]Refractive Index (RI), ELSD, CAD, Multi-Angle Light Scattering (MALS).ELSD, CAD, MS.
Gradient Compatibility Excellent with ELSD, CAD, MS.Limited; typically run isocratically.Excellent with ELSD, CAD, MS.
Strengths High resolution for oligomer separation; sensitive to small structural changes.Gentle, non-denaturing conditions; good for aggregate analysis.Orthogonal selectivity to RP-HPLC; good for polar analytes.
Limitations May require derivatization for UV detection; potential for on-column interactions.Lower resolution for small molecules of similar size; not ideal for subtle polydispersity of short PEGs.Can have longer equilibration times; sensitive to water content in the mobile phase.

Experimental Protocols

Below are detailed protocols for each of the discussed HPLC methods. These are representative methods and may require optimization for specific instruments and impurity profiles.

Method 1: Reversed-Phase HPLC with ELSD Detection (RP-HPLC-ELSD)

This method is highly effective for resolving individual oligomers based on the number of ethylene glycol units.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Thermostatted column compartment

  • Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

  • Column: PLRP-S, 100 Å, 5 µm, 150 x 4.6 mm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: 10% to 30% B over 12 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 50 °C

    • Evaporator Temperature: 70 °C

    • Gas Flow (Nitrogen): 1.6 SLM (Standard Liters per Minute)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Method 2: Size-Exclusion Chromatography with RI Detection (SEC-RI)

This method is useful for identifying high molecular weight impurities or significant shifts in the overall molecular weight distribution.

Instrumentation:

  • HPLC system with an isocratic pump

  • Autosampler

  • Thermostatted column compartment

  • Refractive Index (RI) Detector

Chromatographic Conditions:

  • Column: TSKgel G4000PWXL, 7.8 mm x 300 mm

  • Mobile Phase: 100 mM Sodium Phosphate Buffer, pH 7.0

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 50 µL

  • RI Detector: Temperature controlled at 35 °C

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to create a 2 mg/mL stock solution.

  • Gently mix to dissolve; avoid vigorous shaking to prevent shear degradation of any potential aggregates.

  • Filter the solution through a 0.45 µm PVDF syringe filter before injection.

Method 3: Hydrophilic Interaction Liquid Chromatography with CAD Detection (HILIC-CAD)

HILIC provides an alternative separation mechanism that can be valuable for resolving impurities that co-elute in RP-HPLC.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Thermostatted column compartment

  • Charged Aerosol Detector (CAD)

Chromatographic Conditions:

  • Column: Amide-based HILIC column, 3 µm, 100 x 2.1 mm

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid

  • Mobile Phase B: Water with 0.1% Formic Acid

  • Gradient: 5% to 40% B over 15 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • CAD Settings: Per manufacturer's recommendations.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 90:10 mixture of acetonitrile and water to create a 1 mg/mL stock solution. The high organic content is crucial for good peak shape in HILIC.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.22 µm nylon syringe filter before injection.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical process for purity assessment.

General Workflow for HPLC Purity Assessment cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Appropriate Solvent weigh->dissolve filtrate Filter through Syringe Filter dissolve->filtrate inject Inject Sample into HPLC filtrate->inject separate Separation on Column (RP, SEC, or HILIC) inject->separate detect Detection (ELSD, RI, or CAD) separate->detect integrate Integrate Chromatographic Peaks detect->integrate calculate Calculate Purity (%) and Impurity Profile integrate->calculate report Generate Report calculate->report

Caption: General workflow for HPLC purity assessment of this compound.

Decision Logic for Method Selection start Define Analytical Goal q1 Assess Polydispersity & Small Molecule Impurities? start->q1 q2 Screen for High MW Aggregates? q1->q2 No m1 Use RP-HPLC-ELSD/CAD q1->m1 Yes q3 Need Orthogonal Method for Confirmation? q2->q3 No m2 Use SEC-RI q2->m2 Yes m3 Use HILIC-CAD q3->m3 Yes end Complete Purity Profile q3->end No m1->q2 m2->q3 m3->end

Caption: Decision logic for selecting the appropriate HPLC method.

Conclusion and Recommendations

For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended.

  • Primary Purity and Polydispersity: RP-HPLC with ELSD or CAD detection should be the primary method. Its high resolution is ideal for separating and quantifying individual PEG oligomers and other closely related impurities, providing the most detailed purity profile.

  • Aggregate Detection: SEC with RI detection serves as an essential complementary technique. It is the gold standard for detecting the presence of high molecular weight species, which could indicate aggregation or the presence of larger polymeric impurities.

  • Orthogonal Verification: HILIC with CAD detection is a powerful tool for method validation and for resolving any impurities that might co-elute with the main peak in RP-HPLC. Its different separation mechanism provides a robust, orthogonal confirmation of purity.

By employing at least two of these methods (typically RP-HPLC and SEC), researchers and drug developers can build a comprehensive and reliable purity profile for this compound, ensuring the quality and consistency required for downstream applications in pharmaceutical development. For definitive identification of unknown impurity peaks, coupling these HPLC methods to a mass spectrometer (LC-MS) is the most effective strategy.

References

Determining the Drug-to-Antibody Ratio for ADCs with Amino-PEG16-alcohol Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), as it directly influences their therapeutic efficacy, pharmacokinetics, and potential toxicity.[1][2] For ADCs constructed with hydrophilic linkers, such as Amino-PEG16-alcohol, accurate DAR assessment is crucial for ensuring product consistency and performance. This guide provides a comparative analysis of the primary analytical techniques used for this purpose, offering detailed experimental protocols and data to aid researchers in selecting the most appropriate method.

The inclusion of polyethylene (B3416737) glycol (PEG) chains in linkers, like the this compound, is a common strategy to enhance the solubility and stability of ADCs, particularly those with hydrophobic payloads.[3][4] These hydrophilic linkers can also reduce aggregation and improve the ADC's pharmacokinetic profile.[5] However, the inherent heterogeneity of the resulting ADC mixture, which contains a distribution of species with different numbers of conjugated drugs, necessitates robust analytical methods to characterize the average DAR and the distribution of drug loads.

General Analytical Workflow

The determination of DAR for an ADC typically follows a standardized workflow, beginning with sample preparation and culminating in data analysis to calculate the average DAR. The choice of analytical technique is a critical decision point within this process.

ADC DAR Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Calculation Sample ADC Sample Prep Optional Pre-treatment (e.g., Reduction, Deglycosylation) Sample->Prep HIC HIC-HPLC Prep->HIC RP_HPLC RP-HPLC Prep->RP_HPLC LC_MS LC-MS Prep->LC_MS Integration Peak Integration HIC->Integration RP_HPLC->Integration Deconvolution Mass Deconvolution LC_MS->Deconvolution Calculation Weighted Average DAR Calculation Integration->Calculation Deconvolution->Calculation DAR_Value Final DAR Value & Drug Load Distribution Calculation->DAR_Value

Caption: General workflow for ADC DAR determination.

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used technique for DAR analysis, separating ADC species based on differences in their hydrophobicity under non-denaturing conditions. As drug molecules are conjugated to the antibody, the overall hydrophobicity increases, leading to stronger retention on the HIC column. This allows for the separation of species with different drug loads (DAR 0, DAR 2, DAR 4, etc.).

The hydrophilic nature of the this compound linker can modulate the overall hydrophobicity of the ADC. While the payload itself is typically hydrophobic, the long, hydrophilic PEG chain can shield some of this hydrophobicity, potentially reducing retention times compared to ADCs with purely hydrophobic linkers. This necessitates careful method optimization.

Experimental Protocol: HIC-HPLC
  • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent Protein-Pak Hi Res HIC) is used.

  • Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0, often containing a small percentage of organic solvent like isopropanol).

  • Gradient: A linear gradient from high salt to low salt concentration is applied to elute the ADC species. The run typically starts at 100% Mobile Phase A, gradually decreasing to 0% over 20-30 minutes.

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Detection: UV detection at 280 nm.

  • Sample Preparation: The ADC sample is diluted into Mobile Phase A to a final concentration of approximately 1 mg/mL.

Data Presentation & Calculation

The resulting chromatogram shows distinct peaks corresponding to different DAR species. The average DAR is calculated as a weighted average of the peak areas.

DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100

DAR SpeciesRetention Time (min)Relative Peak Area (%)Weighted Area
DAR 0 (Unconjugated)8.510.20.0
DAR 212.135.571.0
DAR 414.845.3181.2
DAR 616.58.148.6
DAR 817.90.97.2
Total 100.0 308.0
Average DAR 3.08

Table 1. Representative HIC data for an ADC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another powerful chromatographic technique for DAR determination. Unlike HIC, RP-HPLC analysis is performed under denaturing conditions, often involving the reduction of the antibody's interchain disulfide bonds to separate the light chains (LC) and heavy chains (HC). The conjugation of drug-linkers to the LC and HC increases their hydrophobicity and retention time on the RP column.

This method is particularly useful for cysteine-conjugated ADCs and can provide information on the distribution of the drug across the antibody subunits. For ADCs with hydrophilic PEG linkers, the separation is still driven by the hydrophobicity of the payload, but the mobile phase conditions (e.g., organic solvent, temperature) may require optimization.

Experimental Protocol: RP-HPLC (Reduced)
  • Sample Reduction: The ADC sample (at ~1 mg/mL) is incubated with a reducing agent like Dithiothreitol (DTT) at 37°C for 30 minutes to separate the light and heavy chains.

  • Column: A reversed-phase column suitable for proteins (e.g., Agilent PLRP-S, Waters BEH C4).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA or FA.

  • Gradient: A linear gradient from low to high concentration of Mobile Phase B (e.g., 20% to 60% B over 30 minutes).

  • Column Temperature: Elevated temperatures (e.g., 70-80°C) are often used to improve peak shape and recovery.

  • Detection: UV detection at 280 nm.

Data Presentation & Calculation

The chromatogram will show peaks for the unconjugated light chain (L0), drug-conjugated light chain (L1), unconjugated heavy chain (H0), and drug-conjugated heavy chain species (H1, H2, H3, etc.). The average DAR is calculated by summing the contributions from both chains.

DAR = Σ (Weighted Peak Areas of LC species) + Σ (Weighted Peak Areas of HC species)

Chain SpeciesRetention Time (min)Relative Peak Area (%)Weighted Area
L0 (Unconjugated LC)10.24.50.0
L1 (1 Drug on LC)12.845.545.5
H0 (Unconjugated HC)18.50.00.0
H1 (1 Drug on HC)20.315.015.0
H2 (2 Drugs on HC)21.730.060.0
H3 (3 Drugs on HC)22.95.015.0
Average DAR ~3.52

Table 2. Representative RP-HPLC data for a reduced cysteine-conjugated ADC. (Calculation assumes 2 light chains and 2 heavy chains per antibody, with DAR = 2 * (Σ weighted LC area / Σ total LC area) + 2 * (Σ weighted HC area / Σ total HC area))

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the most detailed information, offering not only the average DAR but also the precise mass of each ADC species, confirming the drug load distribution. The analysis can be performed on the intact ADC (native MS) or after reduction or fragmentation (middle-up/middle-down approach). Native MS, often coupled with Size Exclusion Chromatography (SEC) for online buffer exchange, is advantageous as it analyzes the intact, non-denatured ADC.

For PEGylated ADCs, MS can be complex due to the heterogeneity from both drug loading and PEG chain length, although the use of discrete PEG (dPEG®) linkers like this compound minimizes the latter. Deglycosylation of the ADC prior to analysis can also help simplify the resulting mass spectrum.

Experimental Protocol: Native SEC-MS
  • Sample Preparation: The ADC sample is diluted in a volatile, MS-compatible buffer such as ammonium acetate (B1210297) (e.g., 50 mM NH4OAc). Deglycosylation with PNGase F can be performed if necessary.

  • Chromatography: An SEC column is used for online desalting and separation of aggregates from the monomeric ADC. The elution is isocratic.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF) is used for detection. The instrument is operated in native mode (low fragmentation energy).

  • Data Analysis: The raw data, which shows a series of multiply charged ions for each ADC species, is deconvoluted to obtain a zero-charge mass spectrum. This spectrum displays the masses of the different DAR species.

Data Presentation & Calculation

The deconvoluted mass spectrum shows a distribution of masses, where each major peak corresponds to the antibody conjugated with a specific number of drug-linker moieties. The average DAR is calculated from the relative abundance of these species.

DAR SpeciesObserved Mass (Da)Relative Abundance (%)Weighted Abundance
DAR 0148,0509.80.0
DAR 1149,02515.115.1
DAR 2150,00034.969.8
DAR 3150,97528.284.6
DAR 4151,95012.048.0
Total 100.0 217.5
Average DAR 2.18

Table 3. Representative deconvoluted mass spectrometry data for an intact ADC.

Comparison of Methods

Choosing the right analytical method depends on the specific requirements of the analysis, including the stage of development, the information needed, and available instrumentation.

Method Comparison center DAR Determination Methods HIC HIC-HPLC center->HIC RP_HPLC RP-HPLC center->RP_HPLC LC_MS LC-MS center->LC_MS HIC_Pros Pros: - Native conditions - Robust for QC - Good for Cys-ADCs HIC->HIC_Pros HIC_Cons Cons: - MS incompatible buffers - Lower resolution - Not for Lys-ADCs HIC->HIC_Cons RP_Pros Pros: - High resolution - MS compatible - Subunit info RP_HPLC->RP_Pros RP_Cons Cons: - Denaturing conditions - Requires reduction - Harsher on column RP_HPLC->RP_Cons MS_Pros Pros: - Highest detail (mass) - Confirms identity - Detects modifications LC_MS->MS_Pros MS_Cons Cons: - Complex data - Higher cost/expertise - Sensitive to buffer LC_MS->MS_Cons

References

Safety Operating Guide

Personal protective equipment for handling Amino-PEG16-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Amino-PEG16-alcohol, a PEG derivative used in the synthesis of anticarcinogens. The following procedures are designed to ensure a safe laboratory environment and proper material management.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommendations below are based on guidelines for handling amino alcohols and general laboratory chemical safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn over safety glasses when there is a risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][3] Always inspect gloves before use and change them immediately if contact with the chemical occurs.[1]
Body Protection Laboratory CoatA long-sleeved lab coat is mandatory. For handling larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[1][4]
Respiratory Protection Fume Hood or RespiratorHandle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5] If a fume hood is not available or ventilation is inadequate, a respirator appropriate for organic vapors should be used.[1][5]

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

AspectProcedure
General Handling Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash hands thoroughly after handling.[6][7]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] Product information suggests storage at room temperature in the continental US, though this may vary elsewhere.[8]
Static Discharge This product may be charged with static electricity. Take precautionary measures against static discharge by grounding equipment.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Emergency SituationFirst Aid and Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention.[5]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Absorb the spill with inert material (e.g., dry sand or earth) and place it in a chemical waste container.[5] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

Waste TypeDisposal Method
Unused Product Dispose of as hazardous chemical waste through a licensed waste disposal company.
Contaminated PPE Dispose of as hazardous waste in a designated, sealed container.
Empty Containers Triple rinse with a suitable solvent and dispose of as chemical waste.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area (Fume Hood) B->C Proceed to Handling D Weigh/Measure this compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F Procedure Complete G Dispose of Waste in Designated Containers F->G H Doff and Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.